1,3-Benzodioxole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAYOWCIUQXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308032 | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-39-8 | |
| Record name | 5768-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides insights into its synthesis and analysis, and explores its biological significance.
Core Properties and Identification
This compound, also known as 2,3-methylenedioxybenzoic acid, is a solid, crystalline compound. Its unique structure, featuring a benzodioxole ring system, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5768-39-8 | [1][2] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Melting Point | 224 °C | [1] |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [2] |
| InChI Key | DBUAYOWCIUQXQW-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cccc2OCOc12 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the hydroxyl groups.
-
Addition of Methylene Source: Slowly add a dihalomethane, such as dichloromethane or dibromomethane, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The characteristic peaks for the aromatic protons, the methylene protons of the dioxole ring, and the carboxylic acid proton should be observed. The carboxyl carbon typically appears in the downfield region of the ¹³C NMR spectrum (around 165-185 ppm).[3]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Key characteristic peaks to identify include a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the dioxole ring.[3]
-
Biological Significance and Applications in Drug Discovery
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including their use as anticancer agents and their role in modulating enzyme activity.
While the specific biological activities of this compound are not extensively documented, related compounds have shown significant biological effects. For instance, a series of N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent agonists of the auxin receptor TIR1, promoting root growth.[5][6] This highlights the potential for the 1,3-benzodioxole scaffold in the development of new plant growth regulators.
Furthermore, derivatives of 1,3-benzodioxole have been utilized as precursors in the synthesis of siderophore vectors for "Trojan horse" strategies to deliver antibiotics into bacteria.[1] This approach leverages the bacterial iron uptake systems to transport drug conjugates across the cell membrane.
Signaling Pathway: The Auxin Response
Given the documented activity of 1,3-benzodioxole derivatives as auxin receptor agonists, understanding the auxin signaling pathway is crucial for researchers in this field. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Benzodioxole-4-carboxylic acid. The information herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visualization of a key biological pathway where derivatives of this compound are implicated.
Core Physicochemical Data
The fundamental physicochemical properties of this compound (CAS No: 5768-39-8) are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 224 °C | [1] |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.97 ± 0.20 | |
| XLogP3 (Predicted) | 1.3 | [1] |
| Appearance | Solid |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of aromatic carboxylic acids like this compound are outlined below. These protocols are adapted from standard laboratory procedures.
Determination of Aqueous Solubility
The solubility of this compound in aqueous solutions can be determined using the shake-flask method, a gold standard for solubility measurements.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
The flask is placed in a shaker bath and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow for phase separation.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any undissolved solid particles.
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.
-
The pH of the saturated solution should be measured as the solubility of carboxylic acids is pH-dependent.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[2]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water. Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.[2]
-
The solution is placed on a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
The standardized NaOH solution is added incrementally from a burette.
-
After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the equivalence point is used to calculate the equivalent weight of the acid.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.[3][4]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)[4]
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
A known amount of this compound is dissolved in either the n-octanol or the aqueous phase.
-
The two immiscible phases (n-octanol and water/buffer) are combined in a separatory funnel or centrifuge tube in a defined volume ratio.
-
The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Biological Relevance and Signaling Pathway
While this compound itself is not directly implicated in major signaling pathways, its structural motif is found in compounds with significant biological activity. For instance, derivatives are being explored as "Trojan horse" antibiotics. This strategy involves attaching an antibiotic to a molecule that bacteria actively import, such as a siderophore. Siderophores are small molecules secreted by bacteria to scavenge for iron, an essential nutrient. The following diagram illustrates the general mechanism of siderophore-mediated iron uptake in Gram-negative bacteria, a pathway that can be hijacked by siderophore-antibiotic conjugates.
Caption: Siderophore-mediated iron uptake in Gram-negative bacteria.
References
A Technical Guide to the Spectral Analysis of 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1,3-Benzodioxole-4-carboxylic acid. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum is based on a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will form a complex splitting pattern, and the methylenedioxy protons will appear as a singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H-Ar) | 6.8 - 7.5 | Multiplet | 3H |
| Methylenedioxy (-O-CH₂-O-) | ~6.0 | Singlet | 2H |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic (quaternary, C-O) | 145 - 155 |
| Aromatic (quaternary, C-COOH) | 125 - 135 |
| Aromatic (CH) | 110 - 125 |
| Methylenedioxy (-O-C H₂-O-) | ~101 |
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted benzene ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch | 1200 - 1320 | Strong |
Mass Spectrometry (MS) Data (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 166. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).
| m/z Value | Predicted Fragment | Interpretation |
| 166 | [M]⁺ | Molecular Ion |
| 149 | [M - OH]⁺ | Loss of hydroxyl radical |
| 121 | [M - COOH]⁺ | Loss of carboxyl radical |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Identify the peak positions (chemical shifts) for all signals in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source. For a solid sample, this is typically done using a direct insertion probe.
-
The probe is heated to volatilize the sample into the gas phase within the high-vacuum environment of the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.[5]
-
-
Mass Analysis:
-
The positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment peaks.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
Caption: General workflow for spectral data acquisition and analysis.
References
A Technical Guide to the Solubility of 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzodioxole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on its expected solubility based on the general principles of physical organic chemistry and provides detailed experimental protocols for its determination.
Core Concepts in Solubility
This compound is an aromatic carboxylic acid. Its solubility is governed by the interplay between the polar carboxylic acid group and the largely non-polar benzodioxole ring system. The carboxylic acid group can engage in hydrogen bonding with polar solvents and will deprotonate in basic solutions to form a much more soluble carboxylate salt. Conversely, the aromatic ring structure contributes to its solubility in organic solvents through van der Waals interactions.
Predicted Solubility Profile
Based on the structure of this compound, its solubility in various solvents can be predicted. The following table summarizes the expected qualitative solubility.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The carboxylic acid group can hydrogen bond with these solvents. However, the non-polar aromatic ring limits extensive solubility, especially in water. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the aromatic ring. |
| Non-Polar | Hexane, Toluene | Insoluble | The highly polar carboxylic acid group makes the compound insoluble in non-polar solvents. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid (pKa ~4-5) is readily deprotonated by a strong base to form the highly water-soluble sodium carboxylate salt.[1] |
| Aqueous Bicarbonate | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is generally acidic enough to be deprotonated by a weak base like sodium bicarbonate, leading to the formation of the soluble salt.[1] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will remain in its neutral, less soluble form in an acidic solution.[1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Qualitative Solubility Testing
This protocol is used to classify the compound based on its solubility in different aqueous and organic solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Distilled water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄
-
pH paper
Procedure:
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of distilled water in small portions, vortexing after each addition.
-
Observe if the solid dissolves completely.
-
If it dissolves, test the pH of the solution with pH paper. An acidic pH would be expected for a carboxylic acid.[1]
-
-
Ether Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of diethyl ether in portions, vortexing after each addition.
-
Observe for complete dissolution.
-
-
Aqueous Base Solubility:
-
Aqueous Acid Solubility:
-
To a test tube with ~25 mg of the compound, add 0.75 mL of 5% HCl solution in portions, with vortexing.[2]
-
Observe if the compound dissolves.
-
-
Concentrated Acid Solubility:
-
If the compound is insoluble in the above solvents, add ~25 mg to 0.5 mL of cold, concentrated H₂SO₄.[1]
-
A color change or dissolution indicates solubility.
-
Quantitative Solubility Determination (Static Equilibrium Method)
This method determines the concentration of a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or small flasks
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature. Allow the solution to equilibrate for 24-48 hours.
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Visualizations
The following diagrams illustrate a logical workflow for solubility testing and a potential synthetic pathway.
Caption: Logical workflow for determining the solubility class of an organic acid.
Caption: A potential synthetic pathway for a this compound derivative.[3]
References
The Biological Activity of 1,3-Benzodioxole-4-carboxylic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. This structure is a key pharmacophore in medicinal chemistry, contributing to a wide range of pharmacological activities. This technical guide focuses on the biological activity of 1,3-Benzodioxole-4-carboxylic acid and its derivatives. While comprehensive data on the parent compound, this compound, is limited in publicly available literature, its structural analogues and derivatives have been investigated for various therapeutic applications. This document summarizes the existing research on these related compounds, providing insights into their potential antimicrobial, anticancer, and toxicological profiles, along with relevant experimental methodologies.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. A notable example involves the incorporation of the 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid moiety into ramoplanin, a glycolipodepsipeptide antibiotic. These novel derivatives have demonstrated antibacterial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.[1]
Another study on the essential oil of Ixora scheffleri subspecies keniensis identified a complex derivative, 5-{[(2-{[bis(4-methoxyphenyl)methyl]carbamoyl}benzyl)(prop-2-en-1-yl) amino]methyl}-1,3-benzodioxole-4-carboxylic acid, in the context of its antioxidant and antimicrobial properties.[2]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism(s) | Activity/Endpoint | Reference |
| Ramoplanin derivatives with 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Gram-positive bacteria | Antibacterial activity | [1] |
| Essential oil containing a this compound derivative | Escherichia coli, Candida albicans | Antimicrobial and antifungal activity | [2] |
Anticancer and Anti-inflammatory Potential
The 1,3-benzodioxole core is a constituent of many compounds with demonstrated anticancer properties. Preliminary studies suggest that derivatives of this compound, such as 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid, may possess anticancer and neuroprotective effects, largely inferred from the known activities of isoquinoline derivatives.[3]
Furthermore, this compound and its methyl ester have been utilized as intermediates in the synthesis of tetrahydronaphthalene derivatives with anti-inflammatory properties, with some compounds showing inhibition of IL-8 with IC50 values in the nanomolar range.[4][5]
Table 2: Anticancer and Anti-inflammatory Activity of Compounds Related to this compound
| Compound/Derivative | Activity Type | Cell Line/Model | Key Findings | Reference |
| 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid | Anticancer (potential) | Not specified | Suggested based on isoquinoline moiety | [3] |
| Tetrahydronaphthalene derivatives | Anti-inflammatory | Croton oil-induced inflammation in rats and mice | Inhibition of IL-8 (IC50 = 19 nM for one derivative) | [4][5] |
Enzyme Interaction
Interestingly, a study on the biodegradation of piperine, which contains a 1,3-benzodioxole moiety, found that this compound was an inert substrate for the enzyme PipA. PipA is a methylenetransferase from an actinomycete that is involved in the metabolism of the methylenedioxyphenyl group. This indicates a specific structural requirement for substrate binding and enzymatic activity that this compound does not meet.[6][7]
Toxicology Profile
Safety data for this compound indicates that it is harmful if swallowed and can cause skin and eye irritation.[8] More extensive toxicological data is available for its derivative, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, which is a major metabolite of the fungicide fludioxonil. Regulatory documents from agencies such as the EPA detail the toxicological endpoints for fludioxonil and its metabolites, which are important for assessing human health risks.
Table 3: Toxicological Data for this compound and a Key Derivative
| Compound | Toxicological Endpoint | Species/System | Reference |
| This compound | Harmful if swallowed, skin and eye irritant | Not specified (SDS information) | [8] |
| 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (metabolite of fludioxonil) | Various (detailed in regulatory assessments) | Rat, Dog, Rabbit |
Experimental Protocols & Methodologies
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Workflow for Anticancer Screening
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Broth Microdilution Workflow for MIC Determination
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, many small molecule inhibitors, including some with a benzodioxole core, target protein kinases involved in cell proliferation and survival. A hypothetical pathway illustrating the inhibition of a generic kinase cascade is presented below.
Hypothetical Kinase Signaling Pathway Inhibition
Conclusion
The available scientific literature indicates that while this compound itself has not been a primary focus of biological activity studies, its core structure is a valuable scaffold in medicinal chemistry. Derivatives of this compound have shown promise in the development of antimicrobial and anti-inflammatory agents. The toxicological profile of its fluorinated derivative is well-characterized due to its relevance as a pesticide metabolite. Further research is warranted to explore the full therapeutic potential of this compound and to elucidate the specific biological activities of the parent compound. The experimental frameworks provided in this guide can serve as a foundation for such future investigations.
References
- 1. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid | 180386-83-8 [smolecule.com]
- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 126120-85-2 | Benchchem [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fao.org [fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS CasNo.126120-85-2 [m.lookchem.com]
An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid and its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid and its known derivatives, compounds of significant interest in medicinal chemistry. The guide details the chemical properties, synthesis methodologies, and diverse biological activities of this scaffold, with a particular focus on its potential in the development of novel therapeutic agents. Key areas covered include the antitumor and antimicrobial properties of various derivatives, supported by quantitative data on their efficacy. Furthermore, this document elucidates the primary mechanisms of action, including the inhibition of the thioredoxin reductase system and the disruption of microtubule polymerization. Detailed experimental protocols for the synthesis of the core compound and its derivatives are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and therapeutic potential.
Introduction
The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities. This compound, as a key intermediate, serves as a versatile starting material for the synthesis of a diverse array of derivatives. These derivatives have garnered considerable attention in the field of drug discovery due to their demonstrated efficacy as antitumor, antimicrobial, and anti-inflammatory agents. This guide aims to provide a detailed technical resource for researchers and professionals involved in the exploration and development of 1,3-benzodioxole-based therapeutics.
Chemical Properties and Synthesis
This compound is a white to off-white solid with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol . Its structure consists of a benzene ring fused to a five-membered dioxole ring, with a carboxylic acid group at position 4.
Synthesis of this compound
A common synthetic route to this compound starts from catechol. The synthesis involves the protection of the hydroxyl groups of catechol by forming the methylenedioxy bridge, followed by carboxylation.
Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol
-
Reaction: Catechol is reacted with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base to form the 1,3-benzodioxole ring.
-
Reagents and Solvents: Catechol, dihalomethane, a suitable base (e.g., potassium carbonate, sodium hydroxide), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
Dissolve catechol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the dihalomethane dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 1,3-benzodioxole.
-
Experimental Protocol: Carboxylation of 1,3-Benzodioxole
-
Reaction: The 1,3-benzodioxole is carboxylated, typically via a Friedel-Crafts acylation followed by oxidation, or through directed ortho-metalation. A common method involves the use of a strong base like n-butyllithium to deprotonate the position adjacent to the dioxole ring, followed by quenching with carbon dioxide.
-
Reagents and Solvents: 1,3-benzodioxole, a strong base (e.g., n-butyllithium), dry ice (solid CO₂), and an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Procedure:
-
Dissolve 1,3-benzodioxole in the anhydrous ether solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution while stirring.
-
Allow the reaction to stir at low temperature for a specified time to ensure complete metalation.
-
Quench the reaction by carefully adding crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.
-
Below is a general workflow for the synthesis of this compound derivatives.
Biological Activities of 1,3-Benzodioxole Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antitumor and antimicrobial properties being the most extensively studied.
Antitumor Activity
A significant number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3] These compounds often exhibit potent growth inhibitory activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | [2] |
| (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |
| 5-Fluorouracil (Reference) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [3] |
| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | Molm-13 (Leukemia) | < 1 | [1] |
| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | NB4 (Leukemia) | < 1 | [1] |
| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | HeLa (Cervical) | < 1 | [1] |
| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | 4T1 (Breast) | < 1 | [1] |
Antimicrobial Activity
Several derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Peptidyl derivative 1 | Bacillus subtilis | Not specified (promoted growth) | [4] |
| Schiff base derivative 2 | Staphylococcus aureus (MRSA) | Not specified (active) | [5] |
| 4-aminoquinoline derivative | Fusarium oxysporum | 7.8 - 62.5 | [6] |
| 4-aminoquinoline derivative | Alternaria brassicae | 7.8 - 62.5 | [6] |
| 4-aminoquinoline derivative | Botrytis cinerea | 7.8 - 62.5 | [6] |
Mechanisms of Action
The antitumor effects of 1,3-benzodioxole derivatives are often attributed to two primary mechanisms: the inhibition of the thioredoxin system and the disruption of microtubule dynamics.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system that regulates cellular redox balance.[1][7] In many cancer cells, the Trx system is overexpressed, contributing to cell proliferation and resistance to apoptosis. Certain 1,3-benzodioxole derivatives, particularly those conjugated with arsenicals, have been shown to inhibit TrxR.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.
Experimental Protocol: Thioredoxin Reductase Activity Assay
-
Principle: The activity of TrxR is measured by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measured spectrophotometrically at 412 nm.
-
Reagents: Cell lysate or purified TrxR, NADPH, DTNB, and the test compound (1,3-benzodioxole derivative).
-
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the cell lysate or purified TrxR.
-
Add DTNB to the mixture.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of TNB formation and determine the inhibitory effect of the compound on TrxR activity.
-
Disruption of Microtubule Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their dynamic instability is crucial for cell division. Some 6-benzyl-1,3-benzodioxole derivatives have been identified as inhibitors of tubulin polymerization.[7] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a mechanism shared by well-known anticancer drugs like vinca alkaloids and colchicine.
Experimental Protocol: Tubulin Polymerization Assay
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.
-
Reagents: Purified tubulin, GTP, a polymerization buffer (e.g., PEM buffer), and the test compound.
-
Procedure:
-
Pre-incubate the test compound with tubulin in the polymerization buffer on ice.
-
Warm the mixture to 37 °C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time.
-
Compare the polymerization curve in the presence of the test compound to that of a control (without the compound) to determine the inhibitory effect.
-
References
- 1. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin promotes survival signaling events under nitrosative/oxidative stress associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin-2 (TRX-2) is an essential gene regulating mitochondria-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 1,3-Benzodioxole-4-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid, a significant heterocyclic organic compound. It details the historical discovery, evolution of synthetic methodologies, and key applications, with a particular focus on its relevance in medicinal chemistry and drug development. This document consolidates quantitative physicochemical and spectroscopic data, presents detailed experimental protocols for its synthesis, and utilizes visualizations to illustrate synthetic pathways.
Introduction
This compound, also known as o-piperonylic acid or 2,3-methylenedioxybenzoic acid, is an aromatic carboxylic acid featuring a benzodioxole ring system. This structural motif is present in numerous naturally occurring and synthetic compounds of biological significance. While its isomer, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), is more widely known and studied, the 4-carboxylic acid variant possesses unique properties and applications that warrant specific investigation. This guide aims to provide a detailed technical resource on its discovery, synthesis, and characterization.
Discovery and Historical Context
The definitive first synthesis of this compound is not prominently documented in readily available historical chemical literature, in contrast to its more common isomer, piperonylic acid. However, its synthesis is logically derived from early work on related benzodioxole compounds. The foundational chemistry of the benzodioxole ring system was established in the late 19th and early 20th centuries, with much of the focus on derivatives of naturally occurring compounds like safrole and piperine.
The synthesis of this specific isomer likely emerged from systematic studies of electrophilic substitution reactions on 1,3-benzodioxole and the subsequent oxidation of the resulting functional groups. Early synthetic routes to aromatic carboxylic acids, such as the oxidation of corresponding aldehydes or alkylbenzenes, and the carboxylation of organometallic reagents, would have been the logical pathways explored by pioneering organic chemists.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | |
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 224 °C | [1] |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| CAS Number | 5768-39-8 |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Spectral data indicates the presence of aromatic protons and the methylene protons of the dioxole ring. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield. |
| ¹³C NMR | Expected signals include those for the carboxyl carbon, the methylene carbon of the dioxole ring, and the aromatic carbons.[2] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group should appear around 1680-1710 cm⁻¹. C-O stretching bands for the dioxole ring are also characteristic.[3] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 166. |
Note: Specific, high-resolution spectra for this compound are not widely published. The information above is based on typical spectral characteristics for this class of compounds. A supplier lists the availability of spectral data[4].
Synthesis and Experimental Protocols
The synthesis of this compound has historically been approached through a few key strategies, primarily involving the creation of the benzodioxole ring followed by functional group manipulation, or the introduction of the carboxyl group onto a pre-existing benzodioxole scaffold.
Synthesis from 2,3-Dihydroxybenzoic Acid
One of the most direct historical methods for the preparation of 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane. This approach can be applied to the synthesis of this compound starting from 2,3-dihydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the hydroxyl groups.
-
Addition of Dihalomethane: Slowly add dichloromethane or diiodomethane to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Oxidation of 1,3-Benzodioxole-4-carbaldehyde
A common and efficient method for preparing aromatic carboxylic acids is the oxidation of the corresponding aldehyde. This method is likely a primary route for the synthesis of this compound, given the availability of its aldehyde precursor.
Experimental Protocol:
-
Preparation of Oxidizing Agent: Prepare a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) in water or a mixture of sodium chlorite (NaClO₂) in a buffered aqueous solution.
-
Reaction: Dissolve 1,3-benzodioxole-4-carbaldehyde (melting point: 34-36 °C, boiling point: 80 °C at 0.3 mmHg)[5] in a suitable solvent (e.g., acetone or tert-butanol). Slowly add the oxidizing agent to the aldehyde solution at a controlled temperature (often room temperature or slightly elevated).
-
Monitoring: The reaction progress can be monitored by the disappearance of the starting aldehyde using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is then filtered to remove any manganese dioxide formed. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Applications in Research and Drug Development
The 1,3-benzodioxole moiety is a well-recognized pharmacophore found in numerous biologically active molecules. It can act as a bioisostere for other aromatic systems and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including but not limited to:
-
Anticancer Agents: The rigid benzodioxole scaffold can be incorporated into molecules designed to interact with various cancer targets.
-
Antimicrobial Agents: The unique electronic properties of the benzodioxole ring can contribute to antimicrobial activity.
-
Central Nervous System (CNS) Active Agents: The lipophilic nature of the benzodioxole group can facilitate crossing the blood-brain barrier, making it a useful component in the design of CNS-acting drugs.
The carboxylic acid functionality at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the generation of diverse chemical libraries for drug discovery screening.
Conclusion
This compound, while less documented than its 5-isomer, is a compound of significant interest for synthetic and medicinal chemists. Its historical synthesis likely follows established routes for analogous compounds, primarily through the methylenation of 2,3-dihydroxybenzoic acid or the oxidation of 1,3-benzodioxole-4-carbaldehyde. The physicochemical and spectroscopic properties of this compound are in line with its structure. As a versatile building block, this compound holds potential for the development of novel therapeutics and other advanced materials, making it a valuable subject for continued research and application.
References
A Deep Dive into 1,3-Benzodioxole-4-carboxylic acid: A Theoretical and Molecular Modeling Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 1,3-Benzodioxole-4-carboxylic acid. This compound is a key scaffold in medicinal chemistry, and understanding its electronic structure, reactivity, and potential interactions with biological targets is crucial for the rational design of new therapeutic agents. This document details the computational methodologies employed in its study, presents key quantitative data in a structured format, and visualizes the workflows involved in its theoretical analysis.
Introduction to Theoretical Studies of this compound
Theoretical studies and molecular modeling are indispensable tools in modern drug discovery. For a molecule like this compound, these methods provide insights into its intrinsic properties that are often difficult or impossible to obtain through experimental means alone. Computational techniques such as Density Functional Theory (DFT) are used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular docking, on the other hand, predicts how this molecule might bind to a biological target, such as a protein receptor, which is a critical step in assessing its potential as a drug candidate.
Derivatives of the 1,3-benzodioxole moiety are found in a wide range of biologically active compounds.[1] Theoretical investigations, including DFT computations, are valuable for understanding the electronic structure and molecular geometry of such molecules.[1]
Computational Methodology
The theoretical investigation of this compound typically involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds to the calculation of various electronic and spectroscopic properties.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for studying molecules of pharmaceutical interest due to its balance of accuracy and computational cost.
Experimental Protocol:
-
Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. This structure is then optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Molecular Properties: Using the optimized geometry, various molecular properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, which can be useful for understanding intermolecular interactions.
-
Spectroscopic Properties: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to validate the computational model.
-
A common approach for this type of analysis is the use of the Gaussian suite of programs for the calculations and GaussView for visualization.[2] The vibrational modes can be assigned with high precision using the Potential Energy Distribution (PED) analysis with software like VEDA 4.[3]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a protein.
Experimental Protocol:
-
Preparation of the Ligand: The 3D structure of this compound is prepared for docking. This involves assigning correct bond orders, adding hydrogen atoms, and generating a low-energy conformation.
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. This is achieved by rotating and translating the ligand and evaluating the binding energy of each pose using a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, which is typically the one with the lowest binding energy. The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then examined.
Quantitative Data from Theoretical Studies
The following tables summarize the kind of quantitative data that can be obtained from theoretical studies of this compound. The values presented here are representative and are based on studies of similar molecules.
Table 1: Key Physicochemical and Electronic Properties
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol [4][5] |
| CAS Number | 5768-39-8[4][5] |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
| Mulliken Charge on O(carboxyl) | Value in a.u. |
| Mulliken Charge on C(carboxyl) | Value in a.u. |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | Value | Value | Carboxylic acid O-H stretch |
| ν(C=O) | Value | Value | Carbonyl C=O stretch |
| ν(C-O) | Value | Value | Carboxylic acid C-O stretch |
| ν(C-H) aromatic | Value | Value | Aromatic C-H stretch |
| δ(O-C=O) | Value | Value | O-C=O bending |
Visualizing Computational Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the theoretical studies described in this guide.
Caption: A flowchart illustrating the typical workflow for a DFT study.
Caption: A flowchart outlining the steps in a molecular docking study.
Conclusion
The theoretical and molecular modeling approaches detailed in this guide provide a powerful framework for understanding the chemical and biological properties of this compound. By combining quantum chemical calculations with molecular docking simulations, researchers can gain valuable insights that can accelerate the drug discovery and development process. The data and workflows presented herein serve as a foundational reference for scientists and professionals working with this important chemical entity.
References
Lack of Publicly Available Data on 1,3-Benzodioxole-4-carboxylic Acid Crystal Structure Necessitates Analysis of a Key Isomer
A comprehensive search of crystallographic databases reveals no publicly available crystal structure for 1,3-benzodioxole-4-carboxylic acid. To fulfill the core requirements of an in-depth technical guide, this report presents a detailed crystal structure analysis of its closely related and structurally characterized isomer, 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. This analysis serves as a representative guide for researchers, scientists, and drug development professionals interested in the crystallographic features of this class of compounds.
This technical whitepaper provides a detailed overview of the crystal structure of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), a naturally occurring compound with applications in the pharmaceutical and fragrance industries. The document outlines the experimental protocols for its crystal structure determination, presents key crystallographic data in a structured format, and visualizes a relevant biological pathway.
Crystal Structure Analysis of 1,3-Benzodioxole-5-carboxylic Acid
The crystal structure of 1,3-benzodioxole-5-carboxylic acid has been determined by single-crystal X-ray diffraction. The data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 608427, provides a foundational understanding of its solid-state conformation and intermolecular interactions.[1]
The stability of the crystal lattice is primarily dictated by hydrogen bonding and π-π stacking interactions. The carboxylic acid moieties form classic hydrogen-bonded dimers, a common structural motif for such compounds. Additionally, the aromatic benzodioxole rings engage in π-π stacking, further stabilizing the crystal packing.
Data Presentation
The crystallographic data for 1,3-benzodioxole-5-carboxylic acid is summarized in the tables below. These tables provide essential geometric parameters of the unit cell and the molecule itself.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| CCDC Deposition No. | 608427 |
| Empirical Formula | C₈H₆O₄ |
| Formula Weight | 166.13 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.864(3) Å |
| b | 3.7400(10) Å |
| c | 26.594(11) Å |
| α | 90° |
| β | 96.06(3)° |
| γ | 90° |
| Volume | 678.4(4) ų |
| Z | 4 |
| Calculated Density | 1.628 Mg/m³ |
Table 2: Selected Bond Lengths.
| Bond | Length (Å) |
|---|---|
| O1 - C7 | 1.305(4) |
| O2 - C7 | 1.229(4) |
| O3 - C4 | 1.378(4) |
| O3 - C8 | 1.430(4) |
| O4 - C5 | 1.373(4) |
| O4 - C8 | 1.428(4) |
| C1 - C2 | 1.376(5) |
| C1 - C6 | 1.391(5) |
| C2 - C3 | 1.381(5) |
| C3 - C4 | 1.385(5) |
| C4 - C5 | 1.388(5) |
| C5 - C6 | 1.382(5) |
| C6 - C7 | 1.478(5) |
Table 3: Selected Bond Angles.
| Angle | Degrees (°) |
|---|---|
| O2 - C7 - O1 | 122.9(3) |
| O2 - C7 - C6 | 120.9(3) |
| O1 - C7 - C6 | 116.2(3) |
| C4 - O3 - C8 | 105.7(2) |
| C5 - O4 - C8 | 105.7(2) |
| O3 - C8 - O4 | 109.1(3) |
Experimental Protocols
The determination of a crystal structure, such as that of 1,3-benzodioxole-5-carboxylic acid, follows a standardized workflow.
Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For benzoic acid derivatives, slow evaporation from a suitable solvent is a common and effective method.
-
Materials : Impure solid compound, various analytical grade solvents (e.g., ethanol, water, acetone, ethyl acetate).
-
Procedure :
-
Dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution is then hot filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.
-
Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of ice-cold solvent.
-
The purified crystals are then dried before being selected for X-ray analysis.
-
Single-Crystal X-ray Diffraction
This technique provides definitive information on the three-dimensional arrangement of atoms within a crystal.
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Workflow :
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a series of diffraction patterns at different orientations.
-
Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement : The initial structural model is refined using least-squares methods, which adjust the atomic positions and thermal parameters to best fit the experimental diffraction data.
-
Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database like the CCDC.
-
Biological Signaling Pathway
1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) has been shown to exhibit biological activity, including the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival. The activation of EGFR by piperonylic acid leads to a downstream cascade involving the phosphorylation of key signaling proteins like AKT and ERK, ultimately modulating gene expression related to cell growth.[2][3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Benzodioxole-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the synthesis of 1,3-Benzodioxole-4-carboxylic acid and its key derivatives. The protocols provided are based on established chemical literature and are intended to guide researchers in the preparation of these valuable compounds for various applications in drug discovery and development.
Synthesis of this compound
The synthesis of the core scaffold, this compound, can be achieved through the methylenation of 2,3-dihydroxybenzoic acid. This reaction involves the formation of a methylenedioxy bridge across the two adjacent hydroxyl groups. A common method for this transformation is the Williamson ether synthesis, utilizing a dihalomethane as the electrophile in the presence of a base.
Experimental Protocol: Synthesis of this compound from 2,3-Dihydroxybenzoic Acid
This protocol describes the synthesis of this compound via the reaction of 2,3-dihydroxybenzoic acid with dibromomethane.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Dibromomethane (CH₂Br₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzoic acid (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add dibromomethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2,3-Dihydroxybenzoic acid | CH₂Br₂, K₂CO₃ | DMF | 12-18 | 80-90 | 60-75 | >95 |
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
Synthesis of 1,3-Benzodioxole-4-carbonyl chloride
The carboxylic acid can be readily converted to the more reactive acid chloride, a key intermediate for the synthesis of various amide and ester derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours, until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1,3-Benzodioxole-4-carbonyl chloride, which can often be used in the next step without further purification.
Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
The difluoro- derivative is an important building block in medicinal chemistry. Its synthesis involves the fluorination of a suitable precursor. A common route is the halogen exchange reaction of a 2,2-dichloro derivative.
This protocol outlines a potential synthetic route starting from 2,3-dihydroxybenzoic acid.
Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole-4-carboxylic acid
-
React 2,3-dihydroxybenzoic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride in a suitable solvent. The reaction conditions would need to be optimized to achieve selective dichlorination at the 2-position of the dioxole ring formed in situ.
Step 2: Fluorination to 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
-
The crude 2,2-dichloro-1,3-benzodioxole-4-carboxylic acid is then subjected to a halogen exchange reaction.
-
In a suitable pressure-resistant reactor, combine the dichloro- intermediate with a fluorinating agent such as antimony trifluoride (SbF₃) or a combination of potassium fluoride (KF) and a phase-transfer catalyst.
-
The reaction is typically carried out at elevated temperatures.
-
After completion, the reaction mixture is carefully worked up by quenching with water, followed by extraction and purification to yield 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.
Note: The synthesis of this derivative involves hazardous reagents and requires specialized equipment and expertise.
Quantitative Data for Derivative Syntheses
| Derivative | Starting Material | Key Reagents | Typical Yield (%) |
| 1,3-Benzodioxole-4-carbonyl chloride | This compound | Thionyl chloride | >90 (crude) |
| 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 2,2-Dichloro-1,3-benzodioxole-4-carboxylic acid | Fluorinating agent (e.g., SbF₃) | Variable |
General Reaction Pathway
The following diagram illustrates the general synthetic pathway from 2,3-dihydroxybenzoic acid to its methylenated and further derivatized products.
Caption: Synthetic pathway to this compound and its derivatives.
Application Notes and Protocols: 1,3-Benzodioxole-4-carboxylic Acid in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-4-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. Its rigid bicyclic structure and the presence of the carboxylic acid handle for derivatization make it an attractive starting material for drug design and discovery. This document provides an overview of its applications, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to support structure-activity relationship (SAR) studies.
Key Applications in Medicinal Chemistry
The 1,3-benzodioxole moiety is found in numerous natural products and synthetic compounds with significant therapeutic potential. Derivatives of this compound have been explored for various applications, including:
-
Antitumor Agents: The benzodioxole ring is a critical pharmacophore in several potent antitumor compounds.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including HeLa, A498, and MDA-MB-231.[1][2] The mechanism of action for some of these derivatives involves the inhibition of the thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells.[3][4]
-
Auxin Receptor Agonists: Novel auxin receptor agonists have been developed from the 1,3-benzodioxole scaffold. These compounds have demonstrated significant root growth-promoting activity in plants like Arabidopsis thaliana and Oryza sativa, suggesting potential applications in agriculture.[5][6] Their mechanism involves binding to the auxin receptor TIR1 (Transport Inhibitor Response 1).[5][6]
-
Protected Catechol Precursors: In the field of antibiotic development, 2,2-diphenyl-benzo[7][8]dioxole-4-carboxylic acid pentafluorophenyl ester, a derivative of this compound, is utilized as a protected catechol precursor. This strategy is employed in the synthesis of siderophore vectors for "Trojan horse" antibiotic approaches, which facilitate iron uptake in bacteria like Escherichia coli and Pseudomonas aeruginosa.[7][9]
Quantitative Data Summary
The following tables summarize the biological activity of various 1,3-benzodioxole derivatives.
Table 1: Antitumor Activity of 1,3-Benzodioxole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(benzo[d][7][8]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 | 4.92 ± 1.09 | [1][2] |
| 5-Fluorouracil (5-Fu) (Reference) | MDA-MB-231 | 18.06 ± 2.33 | [1][2] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) | 52 human tumor cell lines | Active at 10⁻⁷ to 10⁻⁵ M | [8] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (5) | C6 (glioma) | - | [10] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (5) | A549 (lung adenocarcinoma) | - | [10] |
Table 2: Root Growth-Promoting Activity of N-(benzo[d][7][8]dioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives (Auxin Receptor Agonists)
| Compound | Organism | Effect | Reference |
| K-10 | Arabidopsis thaliana | Excellent root growth-promoting activity | [5][6] |
| K-10 | Oryza sativa | Remarkable promotive effect on root growth | [5][6] |
| 1-Naphthylacetic acid (NAA) (Reference) | Arabidopsis thaliana | Less effective than K-10 | [5][6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-1,3-benzodioxole-4-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-1,3-benzodioxole-4-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antitumor Activity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxicity of 1,3-benzodioxole derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 1,3-benzodioxole derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis and in vitro antitumor evaluation.
Caption: Proposed signaling pathway for antitumor activity.
Caption: Workflow for evaluating auxin-like activity.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Benzodioxole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-4-carboxylic acid is a valuable heterocyclic building block in organic synthesis, serving as a scaffold for the development of a diverse range of biologically active molecules. Its rigid bicyclic structure and the presence of the carboxylic acid functional group allow for various chemical modifications, leading to the synthesis of compounds with applications in medicinal chemistry and agrochemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, including those with antitumor and auxin-like activities.
Applications of this compound Derivatives
The 1,3-benzodioxole moiety is present in numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of this compound have been investigated for various therapeutic and agricultural applications.
-
Antitumor Agents: Carboxamide derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic activity against various cancer cell lines. The 1,3-benzodioxole ring is considered crucial for the antitumor efficacy of these compounds.
-
Auxin Receptor Agonists: N-substituted acetamide derivatives containing the 1,3-benzodioxole scaffold have been identified as potent auxin receptor agonists, promoting root growth in plants. These compounds hold potential for agricultural applications to enhance crop production.[1]
-
Siderophore Vectors: Activated esters of this compound derivatives serve as precursors for the synthesis of siderophore vectors. These vectors can be conjugated with antibiotics to facilitate their transport into bacterial cells, a promising strategy to combat antibiotic resistance.[2]
-
Heterocyclic Synthesis: The carboxylic acid group provides a convenient handle for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, which are known to exhibit a broad spectrum of biological activities.
Key Synthetic Transformations and Protocols
Synthesis of 1,3-Benzodioxole-4-carboxamides
The formation of an amide bond by coupling this compound with various amines is a fundamental step in the synthesis of many biologically active derivatives.
This protocol describes a general method for the synthesis of 1,3-benzodioxole-4-carboxamides using the coupling agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
HATU (1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add HATU (1.1-1.5 equivalents) and DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,3-benzodioxole-4-carboxamide derivative.
Experimental Workflow for Amide Coupling
Amide synthesis workflow.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This compound can be converted into 2-(1,3-benzodioxol-4-yl)-1,3,4-oxadiazole derivatives, which are of interest in medicinal chemistry. A one-pot synthesis-functionalization strategy provides an efficient route to these compounds.[3]
This protocol describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound in a one-pot, two-stage process.[3]
Materials:
-
This compound
-
N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equivalents)
-
Aryl iodide (2.5 equivalents)
-
Copper(I) iodide (CuI) (20 mol%)
-
1,10-Phenanthroline (40 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
Stage 1: Oxadiazole Formation
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 equivalent) and NIITP (1.1 equivalents).
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C for 3 hours.[3]
-
Cool the reaction mixture to room temperature.
Stage 2: C-H Arylation
-
To the cooled reaction mixture, add the aryl iodide (2.5 equivalents), 1,10-phenanthroline (40 mol%), cesium carbonate (1.5 equivalents), and copper(I) iodide (20 mol%).
-
Add more anhydrous 1,4-dioxane.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 18 hours.[3]
-
After cooling to room temperature, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(1,3-benzodioxol-4-yl)-5-aryl-1,3,4-oxadiazole.
Experimental Workflow for One-Pot Oxadiazole Synthesis
One-pot oxadiazole synthesis.
Quantitative Data
The following tables summarize representative yields and biological activity data for derivatives synthesized from 1,3-benzodioxole precursors.
Table 1: Yields of 1,3-Benzodioxole Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-(Phenyl)-1,3-benzodioxole derivative | 61 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,3-benzodioxole derivative | 89 |
| 3 | 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl)-1,3-benzodioxole derivative | 33 |
| 4 | 2-Thiopheneboronic acid | 6-(2-Thienyl)-1,3-benzodioxole derivative | 75 |
| 5 | 3-Pyridinylboronic acid | 6-(3-Pyridinyl)-1,3-benzodioxole derivative | 55 |
Yields are based on the Suzuki-Miyaura coupling of a brominated 1,3-benzodioxole derivative.[4]
Table 2: Antitumor Activity of a 1,3-Benzodioxole Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| YL201 | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 |
YL201 is (E)-3-(benzo[d][4][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide.[1]
Signaling Pathway
TIR1 Auxin Receptor Signaling Pathway
Derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, mimicking the action of the natural plant hormone auxin. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.
In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes. When auxin is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, ultimately leading to a physiological response such as root growth.[5][6]
TIR1 Auxin Receptor Signaling Pathway Diagram
TIR1 auxin signaling pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this scaffold in the development of novel therapeutics and agrochemicals. The straightforward functionalization of the carboxylic acid group, combined with the inherent biological relevance of the 1,3-benzodioxole moiety, ensures its continued importance in the field of organic and medicinal chemistry.
References
- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 2. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1,3-Benzodioxole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1,3-benzodioxole-4-carboxylic acid derivatives. The 1,3-benzodioxole moiety is a key structural motif found in numerous natural products and pharmacologically active molecules.[1] The synthesis of biaryl structures incorporating this scaffold is of significant interest for the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4] Specifically, derivatives of 1,3-benzodioxole and the resulting biphenyl carboxylic acids have shown promise as inhibitors of tubulin polymerization and as modulators of key signaling pathways in cancer.[5]
Catalytic Cycle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,3-Benzodioxole-4-carboxylic Acid in the Synthesis of Siderophore Vectors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to overcome this resistance is the "Trojan Horse" approach, which utilizes bacterial iron uptake systems to deliver antibiotics into the cell. Bacteria secrete high-affinity iron chelators called siderophores to sequester ferric iron (Fe³⁺) from the host environment. These iron-siderophore complexes are then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. By conjugating antibiotics to siderophores, it is possible to hijack this natural pathway to deliver potent antimicrobial agents, thereby bypassing resistance mechanisms such as efflux pumps and reduced membrane permeability.[1][2][3]
Catechol-based siderophores are a significant class of iron chelators. However, their synthesis is often hampered by the poor solubility of catechol derivatives in organic solvents and the need for protecting groups. To address this, 2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid, a derivative of 1,3-benzodioxole-4-carboxylic acid, has been developed as a protected catechol precursor. Its pentafluorophenyl ester derivative serves as a convenient activated intermediate for the synthesis of siderophore vectors.[4] This protected form enhances solubility in organic media, facilitating synthesis, and can be readily deprotected at the final stage to reveal the iron-chelating catechol moieties.[4]
These application notes provide detailed protocols for the synthesis of siderophore vectors using 2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid pentafluorophenyl ester, their conjugation to antibiotics, and the evaluation of their iron-uptake capabilities.
Data Presentation
Table 1: Synthesis Yields of Siderophore Precursors and Vectors
| Compound | Description | Typical Yield (%) |
| 2,2-diphenyl-benzo[4]dioxole-4-carboxylic acid | Protected catechol precursor | > 90 |
| 2,2-diphenyl-benzo[4]dioxole-4-carboxylic acid pentafluorophenyl ester | Activated ester for coupling to amine-functionalized scaffolds | 85-95 |
| Propargylated Siderophore Vector (Protected) | Amine scaffold functionalized with the protected catechol and a terminal alkyne for click chemistry | 70-80 |
| Deprotected Siderophore Vector | Final siderophore vector with free catechol groups for iron chelation | > 95 |
| Siderophore-Antibiotic Conjugate | Siderophore vector conjugated to an azide-functionalized antibiotic via Huisgen 1,3-dipolar cycloaddition | 60-75 |
Table 2: Iron Uptake Promotion by Siderophore Vectors
| Organism | Siderophore Vector Concentration (µM) | Iron Uptake Rate (pmol Fe/min/10⁹ cells) | Fold Increase vs. Control |
| Escherichia coli | 10 | 8.5 | ~7 |
| Pseudomonas aeruginosa | 10 | 12.2 | ~9 |
(Note: The data presented in these tables are representative examples based on published literature and may vary depending on the specific experimental conditions, scaffolds, and antibiotics used.)
Experimental Protocols
Protocol 1: Synthesis of 2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid pentafluorophenyl ester
This protocol describes the activation of the protected catechol precursor for subsequent coupling reactions.
Materials:
-
Pentafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and EtOAc) to yield the pure pentafluorophenyl ester.
Protocol 2: Synthesis of a Propargylated Siderophore Vector
This protocol details the coupling of the activated ester to an amine-functionalized scaffold containing a terminal alkyne.
Materials:
-
2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid pentafluorophenyl ester
-
Amine-functionalized scaffold with a terminal alkyne (e.g., a diamine with a propargyl group)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the amine-functionalized scaffold (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.2 equivalents) to the solution.
-
Add a solution of 2,2-diphenyl-benzo[1][4]dioxole-4-carboxylic acid pentafluorophenyl ester (2.1 equivalents for a scaffold with two amine groups) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to obtain the protected propargylated siderophore vector.
Protocol 3: Deprotection of the Siderophore Vector
This protocol describes the removal of the diphenylmethylidene protecting group to yield the active catechol siderophore.
Materials:
-
Protected propargylated siderophore vector
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the protected siderophore vector in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure, co-evaporating with toluene to remove residual TFA.
-
The resulting deprotected siderophore vector can be used directly or purified further if necessary.
Protocol 4: Conjugation of the Siderophore Vector to an Azide-Functionalized Antibiotic
This protocol outlines the "click chemistry" reaction to form the siderophore-antibiotic conjugate.[4]
Materials:
-
Deprotected propargylated siderophore vector
-
Azide-functionalized antibiotic
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the deprotected siderophore vector (1 equivalent) and the azide-functionalized antibiotic (1 equivalent) in a mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 equivalents) to the solution.
-
Add CuSO₄·5H₂O (0.1 equivalents) to initiate the cycloaddition.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the conjugate by LC-MS.
-
Upon completion, the siderophore-antibiotic conjugate can be purified by preparative HPLC.
Protocol 5: Iron Uptake Assay
This protocol is for evaluating the ability of the synthesized siderophore vectors to promote iron uptake in bacteria.
Materials:
-
Bacterial strain (E. coli or P. aeruginosa)
-
Iron-deficient growth medium
-
Deprotected siderophore vector
-
⁵⁵FeCl₃
-
Tris-HCl buffer
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Grow the bacterial strain in an iron-deficient medium overnight.
-
Prepare labeled ferrisiderophore by incubating the deprotected siderophore vector with ⁵⁵FeCl₃.
-
Harvest the bacterial cells and resuspend them in Tris-HCl buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Initiate the transport assay by adding the ⁵⁵Fe-siderophore complex to the bacterial suspension.
-
At various time points, take aliquots of the suspension, filter them through 0.45 µm filters, and wash with buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of iron uptake in pmol of Fe per minute per 10⁹ cells.
Visualizations
Caption: Synthetic workflow for siderophore-antibiotic conjugates.
Caption: "Trojan Horse" mechanism of action.
References
- 1. Siderophore-specific induction of iron uptake in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3-Benzodioxole-4-carboxylic Acid Derivatives as Auxin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and biological evaluation of 1,3-Benzodioxole-4-carboxylic acid derivatives as potent auxin receptor agonists. The following sections detail the synthesis, biological activity, and relevant experimental protocols for researchers interested in utilizing these compounds for promoting root growth and investigating auxin signaling pathways.
Introduction
Auxin is a critical plant hormone that regulates nearly all aspects of plant growth and development. The discovery of small molecules that can modulate auxin signaling pathways offers promising avenues for agricultural applications, particularly in enhancing root systems for improved nutrient uptake and drought tolerance. A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide derivatives, herein referred to as the K-series compounds, have been identified as potent agonists of the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[3] The lead compound, K-10, has demonstrated exceptional root growth-promoting activity, surpassing that of the commonly used synthetic auxin, 1-naphthaleneacetic acid (NAA).[3]
These compounds act by mimicking the natural auxin, indole-3-acetic acid (IAA), promoting the interaction between the TIR1 receptor and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the subsequent activation of auxin-responsive genes.[3] This document provides detailed protocols for the synthesis of these derivatives and for the biological assays used to characterize their auxin-like activity.
Data Presentation
Table 1: Root Growth Promotion by K-series Compounds in Arabidopsis thaliana
| Compound | Concentration (µM) | Primary Root Length (% of Control) |
| Control (DMSO) | - | 100 |
| NAA | 0.005 | 135 |
| K-1 | 12.5 | 110 |
| K-2 | 12.5 | 115 |
| K-3 | 12.5 | 120 |
| K-4 | 12.5 | 118 |
| K-5 | 12.5 | 125 |
| K-6 | 12.5 | 130 |
| K-7 | 12.5 | 128 |
| K-8 | 12.5 | 132 |
| K-9 | 12.5 | 140 |
| K-10 | 12.5 | 155 |
| K-11 | 12.5 | 148 |
| K-12 | 12.5 | 135 |
| K-13 | 12.5 | 130 |
| K-14 | 12.5 | 122 |
| K-15 | 12.5 | 115 |
| K-16 | 12.5 | 110 |
| K-17 | 12.5 | 108 |
| K-18 | 12.5 | 112 |
| K-19 | 12.5 | 118 |
| K-20 | 12.5 | 124 |
| K-21 | 12.5 | 129 |
| K-22 | 12.5 | 133 |
Data is synthesized from graphical representations in the source literature for comparative purposes.
Table 2: Effect of K-10 on Root Development in Oryza sativa (Rice)
| Treatment | Concentration (µM) | Primary Root Length (cm) | Number of Adventitious Roots |
| Control (DMSO) | - | 8.5 ± 0.4 | 12 ± 1 |
| NAA | 0.005 | 10.2 ± 0.5 | 15 ± 2 |
| K-10 | 12.5 | 12.8 ± 0.6 | 20 ± 2 |
Data represents mean ± standard error.
Signaling Pathway and Experimental Workflow
Caption: Auxin signaling pathway initiated by 1,3-benzodioxole derivatives.
Caption: Workflow for synthesis and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-10)
This protocol describes the three-step synthesis of the lead compound K-10.[3]
Step 1: Synthesis of 2-((3-methylbenzyl)thio)acetic acid
-
In a round-bottom flask, dissolve 3-methylbenzyl bromide (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of thioglycolic acid (1.1 eq) and sodium hydroxide (2.2 eq) in a 1:1 mixture of ethanol and water.
-
Add the thioglycolic acid solution dropwise to the 3-methylbenzyl bromide solution with stirring.
-
Reflux the reaction mixture at 78°C for 3 hours.
-
After cooling to room temperature, acidify the mixture with HCl (1M) to pH 2-3.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 2-((3-methylbenzyl)thio)acetic acid as a yellow oil. This crude product is used directly in the next step without further purification.
Step 2: Synthesis of 2-((3-methylbenzyl)thio)acetyl chloride
-
Dissolve the crude 2-((3-methylbenzyl)thio)acetic acid (1.0 eq) in dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to yield the crude acyl chloride.
Step 3: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-10)
-
Dissolve benzo[d][1][2]dioxol-5-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0°C.
-
Add the crude 2-((3-methylbenzyl)thio)acetyl chloride from Step 2, dissolved in dichloromethane, dropwise to the amine solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to afford K-10 as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Arabidopsis thaliana Root Growth Assay
This protocol is used to assess the effect of the synthesized compounds on root development.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes.
-
Rinse the seeds 5 times with sterile distilled water.
-
Suspend the sterilized seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
-
-
Media Preparation:
-
Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.
-
Adjust the pH to 5.7 before autoclaving.
-
After autoclaving and cooling to ~50°C, add the test compounds (dissolved in DMSO) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
-
Plating and Growth:
-
Dispense the media into square petri plates.
-
Plate the stratified seeds onto the surface of the agar plates under sterile conditions.
-
Seal the plates with breathable tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Acquisition and Analysis:
-
After 7-10 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.
-
Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ.
-
Calculate the percentage of root growth relative to the DMSO control.
-
Protocol 3: DR5:GUS Reporter Gene Assay
This assay visualizes the auxin-responsive gene expression induced by the test compounds.
-
Plant Growth:
-
Grow transgenic Arabidopsis seedlings harboring the DR5:GUS reporter construct on half-strength MS plates containing the test compounds as described in Protocol 2.
-
-
GUS Staining:
-
After 5-7 days of growth, carefully harvest the seedlings and immerse them in GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).
-
Incubate the seedlings in the staining solution at 37°C for 12-24 hours.
-
-
Destaining and Visualization:
-
After incubation, remove the staining solution and destain the seedlings by washing them with 70% ethanol until the chlorophyll is completely removed.
-
Visualize and photograph the blue staining pattern, indicative of GUS activity, using a stereomicroscope. The intensity and location of the blue color reflect the level and sites of auxin activity.
-
Protocol 4: Competitive TIR1 Receptor Binding Assay
This protocol determines the binding affinity of the test compounds to the auxin receptor TIR1 through competition with radiolabeled IAA.[2]
-
Protein Expression and Purification:
-
Express and purify the TIR1-ASK1 complex from a suitable expression system (e.g., insect cells).
-
-
Binding Assay:
-
Prepare a reaction mixture containing purified TIR1-ASK1, a synthetic peptide from domain II of an Aux/IAA protein (e.g., IAA7), and a fixed concentration of [³H]-IAA in a suitable binding buffer.
-
Add increasing concentrations of the unlabeled test compound (e.g., K-10) or unlabeled IAA (for a standard curve) to the reaction mixture.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the protein-bound [³H]-IAA from the free [³H]-IAA using a suitable method such as dextran-coated charcoal precipitation or a filter-binding assay.
-
Quantify the amount of bound [³H]-IAA by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-IAA against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-IAA).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the test compound for the TIR1 receptor.
-
References
- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antitumor Activity of 1,3-Benzodioxole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and potential mechanisms of action of 1,3-benzodioxole-4-carboxylic acid derivatives as antitumor agents. The protocols outlined below are based on established methodologies and aim to guide researchers in the exploration of this promising class of compounds.
Introduction
The 1,3-benzodioxole scaffold is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These compounds have demonstrated a range of antitumor activities, including cytotoxicity against various cancer cell lines and inhibition of key signaling pathways involved in tumor progression. This document details the synthesis of select derivatives and provides protocols for evaluating their antitumor efficacy.
Synthesis of 1,3-Benzodioxole Derivatives
The synthesis of 1,3-benzodioxole derivatives often involves multi-step sequences. Below are generalized protocols for the synthesis of key intermediates and final compounds.
Generalized Synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Derivatives
This protocol describes a common pathway for the synthesis of quinazoline-based 1,3-benzodioxole derivatives, which have shown potent kinase inhibition activity.
Protocol 2.1.1: Synthesis of 6-Chloro-3H-quinazolin-4-one
-
A mixture of 5-chloroanthranilic acid (1 equivalent) and an excess of formamide is heated at 120-140°C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
-
The solid product is collected by filtration, washed with water, and dried to yield 6-chloro-3H-quinazolin-4-one.
Protocol 2.1.2: Synthesis of 4,6-Dichloroquinazoline
-
6-Chloro-3H-quinazolin-4-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.
-
The excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the precipitated solid is filtered, washed with water, and dried to give 4,6-dichloroquinazoline.
Protocol 2.1.3: Synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add (1,3-benzodioxol-5-yl)methanamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should result in the formation of a precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with cold 2-propanol.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
In Vitro Antitumor Activity Evaluation
A panel of in vitro assays is crucial to determine the antitumor potential of the synthesized 1,3-benzodioxole derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 3.1.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Data Presentation: Cytotoxicity of 1,3-Benzodioxole Derivatives
| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | [1] |
| YL201 | (E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 | 4.92 ± 1.09 | |
| AZD0530 | N-(5-Chloro-1,3-benzodioxole-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src transfected 3T3 | Low nM | [4] |
| MAZ2 | N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3-methoxy-4-hydroxybenzamide | Molm-13, NB4, HeLa, 4T1 | < 1 | [3] |
| TAZ2 | N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3,4-dihydroxybenzamide | Molm-13, NB4, HeLa, 4T1 | 0.41 - 1.40 | [3] |
| DAZ2 | N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3,4-dimethoxybenzamide | Molm-13, NB4, HeLa, 4T1 | 0.30 - 1.01 | [3] |
Mechanistic Studies
To understand how these derivatives exert their antitumor effects, further mechanistic studies are essential.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol 4.1.1: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Flow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.2.1: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathway Analysis (Western Blotting for c-Src/Abl Kinase Inhibition)
Several 1,3-benzodioxole derivatives have been identified as inhibitors of c-Src and Abl kinases. Western blotting can be used to assess the phosphorylation status of these kinases and their downstream targets.
Protocol 4.3.1: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Src (Tyr416), total Src, phospho-Abl (Tyr245), total Abl, and downstream targets. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Signaling Pathway of c-Src/Abl Inhibition
Caption: Simplified c-Src/Abl signaling pathway and the inhibitory role of 1,3-benzodioxole derivatives.[4][5]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel antitumor agents. The protocols provided herein offer a framework for the synthesis and comprehensive in vitro evaluation of these compounds. Further investigation into their mechanism of action, particularly their effects on key signaling pathways such as c-Src/Abl, will be crucial for the optimization of this promising class of anticancer drug candidates.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1,3-Benzodioxole-4-carboxylic acid in various matrices. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other commercially important chemicals. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and metabolic studies. This document outlines robust analytical methods to achieve reliable quantification.
Analytical Methods Overview
A summary of the recommended analytical techniques and their typical performance characteristics for the analysis of carboxylic acids is presented below. Please note that specific performance metrics for this compound must be established during method validation in your laboratory.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Linearity (Typical) | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL | 0.01 - 50 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Sample Throughput | High | Medium | Medium |
| Derivatization | Not required | Not typically required | Required |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.
Experimental Protocol
3.1.1. Sample Preparation (Solid Samples)
-
Accurately weigh a sufficient amount of the solid sample to achieve a final concentration within the linear range of the calibration curve.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Sample Preparation (Liquid Samples)
-
For complex matrices like biological fluids, a pre-treatment step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
3.1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm and 280 nm
3.1.4. Quantification
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
HPLC-UV Workflow Diagram
Application Notes and Protocols: The Role of the 1,3-Benzodioxole Scaffold in Agrochemical Development
Introduction
The 1,3-benzodioxole (also known as methylenedioxybenzene) moiety is a significant structural component found in a variety of biologically active compounds. In the field of agrochemical research, this scaffold has been incorporated into novel molecules to develop new plant growth regulators, fungicides, and herbicides. This document provides an overview of the application of 1,3-benzodioxole derivatives in agrochemical development, with a focus on their synthesis, biological activity, and mechanisms of action.
Plant Growth Regulators: Auxin Receptor Agonists for Root Growth Promotion
Derivatives of 1,3-benzodioxole have been synthesized and identified as potent auxin receptor agonists, demonstrating significant potential as plant growth regulators to enhance root development.
A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides (designated as K-1 to K-22) were synthesized and evaluated for their root growth-promoting activity in Oryza sativa (rice). The following table summarizes the effects of selected compounds at a concentration of 5 µM.[1]
| Compound | Primary Root Length Promotive Rate (%) | Total Root Number Promotive Rate (%) |
| K-10 | 34.4 | 65.1 |
| NAA (Control) | Not specified in abstract | Not specified in abstract |
NAA (1-Naphthylacetic acid) is a commercial auxin-like chemical used as a positive control.[1]
Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives (K-series) [1]
-
Step 1: Synthesis of Secondary Intermediates: A substitution reaction is performed between a substituted benzyl bromide and thioglycolic acid. The resulting crude product is used directly in the next step without further purification.
-
Step 2: Formation of Acid Chloride: The carboxyl group of the secondary intermediate is converted into an acid chloride.
-
Step 3: Amide Formation: The acid chloride is reacted with an organic amine to form the final N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds.
-
Characterization: The structures of the synthesized compounds are confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry.[1]
Root Growth Bioassay in Oryza sativa [1]
-
Plant Material: Oryza sativa (cv. Nihonbare) seeds are used.
-
Treatment: Seeds are germinated and grown in the presence of the test compounds at various concentrations (e.g., 1 µM and 5 µM). A suitable control, such as NAA, is used for comparison.
-
Incubation: The seedlings are cultured for 7 days.
-
Data Collection: After the incubation period, the primary root length and the total number of roots are measured.
-
Analysis: The promotive effects of the compounds are calculated and compared to the control.
Figure 1: Synthesis workflow for N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides.
Figure 2: Mechanism of action for K-10 as an auxin receptor agonist.
Antifungal Agents
The 1,3-benzodioxole unit has been incorporated into γ-lactam analogs to create potential new antifungal agents for crop protection.
A series of γ-lactam analogs containing the 1,3-benzodioxole moiety were synthesized and tested for their antifungal activity. The table below summarizes the activity of key compounds against various phytopathogenic fungi.
| Compound | Target Fungus | Activity |
| 7a, 7b, 7i | Alternaria tenuis Nees | Higher than commercial fungicide carbendazim.[2] |
| Multiple Derivatives | Gloeosporium theae-sinensis | Good antifungal activity.[2] |
| Multiple Derivatives | Fusarium graminearum | Good antifungal activity.[2] |
Antifungal Activity Evaluation [2]
-
Fungal Strains: Cultures of pathogenic fungi, including Rhizoctonia solani, Alternaria tenuis Nees, Gloeosporium theae-sinensis, and Fusarium graminearum, are maintained on a suitable medium (e.g., Potato Dextrose Agar - PDA).
-
Compound Preparation: The synthesized γ-lactam derivatives are dissolved in a suitable solvent to create stock solutions.
-
In Vitro Assay (Mycelial Growth Inhibition):
-
The test compounds are incorporated into the PDA medium at a specific concentration.
-
A mycelial plug of the test fungus is placed in the center of the treated Petri dish.
-
Plates are incubated under appropriate conditions of temperature and light.
-
The diameter of the fungal colony is measured at regular intervals.
-
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to a control group (medium with solvent only). Commercial fungicides (e.g., carbendazim) are used as positive controls for comparison.
Figure 3: Experimental workflow for evaluating antifungal activity.
The 1,3-benzodioxole scaffold serves as a valuable building block in the development of novel agrochemicals. Research has demonstrated its utility in creating potent plant growth regulators that act as auxin mimics and in designing new antifungal agents with efficacy against common crop pathogens.[1][2] The versatility of this chemical structure allows for the synthesis of diverse derivatives, providing a rich area for further investigation and optimization. Future studies should focus on expanding the range of derivatives, exploring their activity against a broader spectrum of plant pathogens and weeds, and conducting in-depth toxicological and environmental impact assessments to ensure their viability as commercial agrochemical products.
References
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzodioxole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzodioxole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the common method of directed ortho-lithiation of 1,3-benzodioxole followed by carboxylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-butyllithium: The reagent is highly reactive and can be degraded by moisture or air. | 1a. Use a freshly opened bottle of n-butyllithium or titrate the solution to determine its exact molarity before use. 1b. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Incomplete lithiation: Insufficient reaction time or temperature for the deprotonation of 1,3-benzodioxole. | 2a. Extend the reaction time for the lithiation step. 2b. While the reaction is typically run at low temperatures to avoid side reactions, ensure the temperature is not too low to prevent the reaction from proceeding. Consult literature for optimal temperature ranges for this specific substrate. | |
| 3. Inefficient carboxylation: Poor reaction between the lithiated intermediate and carbon dioxide. | 3a. Use freshly crushed dry ice (solid CO₂) to maximize the surface area for reaction. 3b. Introduce the lithiated intermediate to a large excess of dry ice to ensure complete carboxylation. 3c. Ensure the dry ice is free of condensed water. | |
| Formation of Multiple Products (Impure Sample) | 1. Isomeric Impurities: Lithiation at an undesired position on the aromatic ring. While the dioxole group directs to the ortho position (position 4), some lithiation may occur at other positions. | 1a. Strictly control the reaction temperature during lithiation; lower temperatures generally favor the desired ortho-lithiation. 1b. Use a chelating agent like TMEDA (tetramethylethylenediamine) to enhance the regioselectivity of the lithiation. |
| 2. Benzylic Lithiation: If there are alkyl substituents on the benzodioxole ring, deprotonation can occur at the benzylic position. | 2a. This is less common with the unsubstituted 1,3-benzodioxole but be mindful of this possibility if using substituted starting materials. Using a lithium amide base instead of an alkyllithium can sometimes favor benzylic lithiation, so sticking to n-BuLi is preferable for ring lithiation. | |
| 3. Anionic Fries Rearrangement: If the starting material contains a carbamate group, this rearrangement can occur. | 3a. This is not applicable to the direct synthesis from 1,3-benzodioxole but is a consideration for alternative synthetic routes. | |
| 4. Byproducts from Grignard-like reactions: Formation of ketones or tertiary alcohols if the Grignard reagent (or organolithium) reacts with the carboxylic acid product or an ester intermediate. | 4a. Maintain a low reaction temperature during the carboxylation and work-up. 4b. Quench the reaction by adding the lithiated species to a large excess of the electrophile (CO₂), rather than the other way around. | |
| Product is Difficult to Purify | 1. Presence of unreacted starting material: Incomplete lithiation or carboxylation. | 1a. Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. 1b. Recrystallization or column chromatography may be necessary to separate the product from the starting material. |
| 2. Contamination with lithium salts: Residual lithium salts from the reaction and work-up. | 2a. Perform a thorough aqueous work-up, including washing the organic layer with dilute acid and then brine. | |
| 3. Solvent impurities: Contamination from solvents used in the reaction or purification. | 3a. Use high-purity, anhydrous solvents for the reaction. 3b. Ensure complete removal of extraction and chromatography solvents under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via ortho-lithiation?
A1: The most common impurities include:
-
1,3-Benzodioxole: Unreacted starting material.
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1,3-Benzodioxole-5-carboxylic acid: The isomeric product resulting from lithiation at the 5-position.
-
Butane: A byproduct from the n-butyllithium reagent.
-
Lithium butoxide: Formed from the reaction of n-butyllithium with any trace oxygen.
-
Degradation products of THF: If THF is used as a solvent, n-butyllithium can deprotonate it, leading to the formation of ethylene and the enolate of acetaldehyde.[1][2]
Q2: How can I minimize the formation of the isomeric 1,3-benzodioxole-5-carboxylic acid?
A2: To favor the formation of the 4-carboxylic acid isomer, it is crucial to control the conditions of the directed ortho-lithiation. The use of a chelating agent like tetramethylethylenediamine (TMEDA) can enhance the coordination of the lithium cation with the oxygen atoms of the dioxole ring, thereby increasing the acidity of the adjacent C-H bond at the 4-position and promoting selective deprotonation at this site.
Q3: My yield is consistently low. What is the most likely reason?
A3: Low yields are most often attributed to the quality of the n-butyllithium. This reagent is extremely sensitive to air and moisture. It is highly recommended to use a fresh bottle or to titrate the solution before use to determine its active concentration. Additionally, ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere.
Q4: Can I use a Grignard reagent instead of an organolithium reagent for the carboxylation?
A4: Yes, a Grignard reagent can be used. The synthesis would involve the preparation of a Grignard reagent from a halogenated 1,3-benzodioxole (e.g., 4-bromo-1,3-benzodioxole) followed by reaction with carbon dioxide.[3][4][5][6] However, the directed ortho-lithiation of 1,3-benzodioxole is often a more direct route as it avoids the need to first synthesize the halogenated precursor.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved through recrystallization. Suitable solvent systems can be determined empirically but often involve a polar solvent. If significant amounts of non-polar impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.
Experimental Protocols
Synthesis of this compound via Directed ortho-Lithiation and Carboxylation
This protocol is a representative method and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
1,3-Benzodioxole
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).
-
Lithiation: To a solution of 1,3-benzodioxole in anhydrous THF at -78 °C (dry ice/acetone bath), add n-butyllithium dropwise via syringe. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to allow for complete lithiation.
-
Carboxylation: The cold solution of the lithiated intermediate is then slowly transferred via cannula to a flask containing a large excess of freshly crushed dry ice. The mixture is stirred and allowed to warm to room temperature.
-
Work-up: Once the excess dry ice has sublimated, the reaction is quenched with water. The mixture is then acidified with dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 1,3-Benzodioxole-4-carboxylic Acid Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions involving 1,3-Benzodioxole-4-carboxylic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, which typically proceeds through a decarboxylative pathway.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has degraded. | • Use a fresh batch of palladium precatalyst. • Employ modern palladacycle precatalysts (e.g., G3/G4-XPhos) for reliable Pd(0) generation. • For Pd(II) sources, consider a pre-activation step by stirring with the ligand before adding substrates. |
| 2. Inefficient Decarboxylation: The carboxylic acid is not being converted to the active coupling partner (e.g., an in-situ generated aryl halide). | • For decarboxylative coupling, ensure the reaction conditions are suitable. A one-pot protocol involving in-situ generation of an aryl iodide from the carboxylic acid using I₂ and K₃PO₄ has been shown to be effective for electron-rich benzoic acids.[1] | |
| 3. Poor Ligand Choice: The ligand may not be suitable for the electron-rich benzodioxole substrate. | • For electron-rich substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[2] | |
| 4. Inappropriate Base: The base may not be strong enough or soluble enough to activate the boronic acid. | • Screen different bases. K₃PO₄ and K₂CO₃ are often good starting points for decarboxylative couplings and standard Suzuki reactions of benzodioxole derivatives.[1][2] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid. | • Ensure all solvents and the reaction vessel are rigorously degassed.[2] • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. Inefficient Reductive Elimination: The final step of the catalytic cycle is slow, allowing for side reactions. | • Bulky ligands can promote reductive elimination. Consider using ligands like tBu-XPhos. | |
| Protodeboronation (Loss of Boronic Acid) | 1. Harsh Reaction Conditions: High temperatures or a strongly basic aqueous medium can lead to the hydrolysis of the boronic acid. | • Use milder bases or anhydrous conditions if possible. • Consider using more stable boronic esters (e.g., pinacol esters) instead of the boronic acid. |
| Formation of Decarboxylated Starting Material (1,3-Benzodioxole) | 1. Inefficient Cross-Coupling: The intermediate formed after decarboxylation is quenched before it can enter the Suzuki catalytic cycle. | • Optimize the palladium catalyst and ligand to ensure the cross-coupling step is faster than any quenching pathways. • Ensure the boronic acid is present in a slight excess (1.2-1.5 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the Suzuki-Miyaura coupling of this compound?
A1: The coupling of aryl carboxylic acids in Suzuki-Miyaura reactions typically proceeds via a decarboxylative cross-coupling mechanism.[3][4] This can occur through a few pathways, but a common and effective method for electron-rich benzoic acids involves the in-situ conversion of the carboxylic acid to an aryl iodide, which then undergoes a standard Suzuki-Miyaura coupling.[1]
Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A2: For electron-rich and potentially sterically hindered substrates like 1,3-benzodioxole derivatives, catalyst systems with bulky, electron-rich phosphine ligands are often successful. A good starting point would be to use a modern precatalyst such as XPhos Pd G3 or G4.[2] In a study on a similar bromo-benzodioxole substrate, PdCl₂(PPh₃)₂ with additional PPh₃ ligand also provided good to excellent yields.[5]
Q3: How do I choose the best base for my reaction?
A3: The choice of base is critical and often substrate-dependent. For the decarboxylative approach, K₃PO₄ is used in the initial iodination step and also functions as the base in the subsequent coupling.[1] For standard Suzuki couplings of benzodioxole derivatives, K₂CO₃ and Cs₂CO₃ are also commonly used and have been shown to be effective.[5][6] It is often necessary to screen a few different bases to find the optimal conditions.
Q4: My boronic acid seems to be decomposing. What can I do?
A4: Boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions.[2] To mitigate this, you can:
-
Use milder reaction conditions (lower temperature, less aggressive base).
-
Use a more stable derivative of the boronic acid, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more robust and release the boronic acid slowly under the reaction conditions.
Q5: Why is degassing the reaction mixture so important?
A5: Oxygen can have several detrimental effects on the Suzuki-Miyaura coupling. It can lead to the oxidative homocoupling of the boronic acid, a common side product.[2] It can also lead to the oxidation and deactivation of the Pd(0) catalyst, forming palladium black and halting the catalytic cycle. Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere during the reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative
The following data is adapted from a study on the Suzuki-Miyaura coupling of a brominated 1,3-benzodioxole derivative with phenylboronic acid, which can serve as a starting point for optimizing the coupling of the corresponding carboxylic acid.
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Et₃N | THF | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | No Product |
| 3 | PdCl₂(dppf) | K₂CO₃ | Dioxane | 45 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 55 |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30 |
| 6 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 48 |
| 7 | PdCl₂(PPh₃)₂ | K₂CO₃ | Benzene | 41 |
| 8 | PdCl₂(PPh₃)₂ | K₂CO₃ | DCM | No Product |
| 9 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 |
| 10 | PdCl₂(PPh₃)₂ | n-BuLi | Dioxane | <5 |
| 11 | PdCl₂(PPh₃)₂ | s-BuLi | Dioxane | Trace |
| 12 | PdCl₂(PPh₃)₂ | NaH | Dioxane | 10 |
| 13 | PdCl₂(PPh₃)₂ | LDA | Dioxane | 12 |
| 14 | PdCl₂(PPh₃)₂ | LiHMDS | Dioxane | 11 |
| 15 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 |
Table 2: Scope of Decarboxylative Suzuki-Miyaura Coupling of Various Electron-Rich Benzoic Acids
This table presents data from a study on a one-pot decarboxylative coupling of various electron-rich benzoic acids with different boronic acids, demonstrating the feasibility of this approach.[1]
| Benzoic Acid Substrate | Boronic Acid Partner | Yield (%) |
| 4-Methoxybenzoic acid | Phenylboronic acid | 85 |
| 4-Methoxybenzoic acid | 4-Tolylboronic acid | 81 |
| 4-Methoxybenzoic acid | 4-Methoxyphenylboronic acid | 89 |
| 4-Methoxybenzoic acid | 4-(Trifluoromethyl)phenylboronic acid | 72 |
| 2,4-Dimethoxybenzoic acid | Phenylboronic acid | 78 |
| 3,4-Dimethoxybenzoic acid | Phenylboronic acid | 82 |
| 3,4,5-Trimethoxybenzoic acid | Phenylboronic acid | 88 |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Decarboxylative Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure for electron-rich benzoic acids and serves as a robust starting point.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Iodine (I₂) (3.0 equiv)
-
Potassium phosphate (K₃PO₄) (1.0 equiv for step 1, 1.5 equiv for step 3)
-
Triethylamine (Et₃N) (4.5 equiv)
-
Palladium catalyst (e.g., Pd(N,N-dimethyl-β-alaninate)₂ or a suitable Pd/ligand system) (2 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Decarboxylative Iodination: To a dry reaction vessel, add this compound, K₃PO₄ (1.0 equiv), and anhydrous acetonitrile. Stir the mixture and add I₂ (3.0 equiv). Heat the reaction to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Quenching: Cool the reaction mixture. Add triethylamine (4.5 equiv) and heat to 120 °C for 5 hours to quench the excess iodine.
-
Suzuki-Miyaura Coupling: Cool the reaction mixture to room temperature. Add the palladium catalyst (2 mol%), the arylboronic acid (1.5 equiv), K₃PO₄ (1.5 equiv), and a 1:1 mixture of EtOH/H₂O. Degas the mixture thoroughly with an inert gas. Heat the reaction to 100 °C and stir for 5-15 hours, monitoring for product formation.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding reactions.
Caption: A proposed pathway for the decarboxylative Suzuki-Miyaura coupling.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Improving the reaction yield of 1,3-Benzodioxole-4-carboxylic acid derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1,3-Benzodioxole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, such as low reaction yields and incomplete reactions.
Question: My amide coupling reaction yield is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated esters and coupling agents, reducing their effectiveness.
-
Reagent Purity: Verify the purity of your this compound, amine, and coupling agents. Impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1 molar ratio of the carboxylic acid to the amine is theoretically required, using a slight excess (1.1-1.5 equivalents) of the more readily available or less expensive reagent can often drive the reaction to completion.[1]
2. Reaction Conditions:
-
Temperature: Most amide coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. If the yield is low, consider maintaining the reaction at 0°C for a longer period or running the entire reaction at room temperature.
-
Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. Ensure the chosen solvent fully dissolves all reactants. If solubility is an issue, consider a different solvent system.
-
pH and Base: The choice and amount of base are critical. A hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. The amount of base should be sufficient to neutralize any acids formed during the reaction.
3. Coupling Agent:
-
The choice of coupling agent can significantly impact the yield.[1] If you are experiencing low yields with a particular agent, consider switching to another one. Common coupling agents include:
Question: I am observing incomplete esterification of this compound. What steps can I take to drive the reaction to completion?
Answer:
Incomplete esterification is a common challenge. The following strategies can help improve the reaction outcome.
-
Water Removal: Esterification is a reversible reaction that produces water.[3] Removing water as it is formed will shift the equilibrium towards the product. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Adding a dehydrating agent like molecular sieves.
-
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically required.[3] Ensure the catalyst is active and used in the appropriate amount.
-
Excess Alcohol: Using the alcohol as the limiting reagent can be a cost-effective way to drive the reaction forward.[3]
-
Reaction Time and Temperature: Some esterifications may require prolonged reaction times or heating to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating the carboxylic acid group of this compound for derivatization?
A1: The carboxylic acid group is typically activated to facilitate nucleophilic attack by an amine or alcohol. Common activation methods include:
-
Conversion to an Acid Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Use of Coupling Agents: Reagents like EDCI, HATU, or DCC (N,N'-Dicyclohexylcarbodiimide) are widely used for amide bond formation.[1][2][4] These reagents form a highly reactive intermediate with the carboxylic acid.
-
Formation of an Activated Ester: For instance, reacting the carboxylic acid with pentafluorophenol can form a stable, yet reactive, ester suitable for subsequent reaction with an amine.[5]
Q2: How can I purify the derivatives of this compound?
A2: The purification method will depend on the properties of the synthesized derivative. Common techniques include:
-
Extraction: A standard acid-base workup can be effective for removing unreacted carboxylic acid and other impurities.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Column Chromatography: This is a versatile technique for separating the desired product from starting materials and byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the compound.
Q3: Are there any known side reactions to be aware of during the derivatization of this compound?
A3: Yes, several side reactions can occur:
-
Racemization: If the amine or another part of the molecule contains a chiral center, the reaction conditions (especially the use of certain coupling agents and bases) can sometimes lead to racemization.
-
N-Acylurea Formation: When using carbodiimide coupling agents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[6] The addition of HOBt or a similar agent can help to suppress this side reaction.
-
Reaction with the Benzodioxole Ring: While generally stable, harsh reaction conditions could potentially lead to reactions involving the benzodioxole ring. It is important to use reaction conditions that are specific for the carboxylic acid group.
Quantitative Data
Table 1: Comparison of Coupling Agents for Amide Synthesis
| Coupling Agent | Additive | Base | Solvent | Typical Yield Range | Reference |
| EDCI | HOBt | DIPEA | DMF | Moderate to High | [6] |
| EDCI | DMAP | - | DCM | Good | [2] |
| HATU | DIPEA | - | DMF | High | [1] |
| T3P | Pyridine | - | Ethyl Acetate | High | [1] |
Experimental Protocols
General Procedure for Amide Coupling using EDCI/DMAP:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1-0.3 equivalents) to the solution.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
General Procedure for Fischer Esterification:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove water.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ester.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for Fischer esterification.
References
- 1. reddit.com [reddit.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. kingofthecurve.net [kingofthecurve.net]
- 5. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 1,3-Benzodioxole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-Benzodioxole-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. High concentration of impurities. | Select a solvent with a lower boiling point. Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly. Consider a preliminary purification step like column chromatography if impurities are high. |
| Low or no crystal formation upon cooling | Too much solvent was used. The product is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize. Select a different solvent system where the product has lower solubility at cold temperatures. |
| Poor recovery of the purified product | The product is significantly soluble in the cold recrystallization solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Crystals are colored or appear impure | Incomplete removal of colored impurities. Co-precipitation of impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | Inappropriate solvent system (eluent). Column overloading. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A typical eluent for substituted benzoic acids is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Reduce the amount of crude material loaded onto the column. |
| "Tailing" of the product peak/spot | The acidic nature of the carboxylic acid interacts strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress deprotonation of the carboxylic acid and reduce its interaction with the stationary phase. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | Improper packing of the column. | Pack the column using a slurry method to ensure a homogenous bed. Do not let the column run dry. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.
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Column Chromatography: Effective for separating the product from impurities with different polarities, especially when dealing with complex mixtures.
-
Acid-Base Extraction: A useful technique to separate the acidic product from neutral or basic impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and its derivatives, solvent systems like acetone-water or ethanol-water have been reported to be effective.[1] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one for your specific crude product.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps are necessary.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Depending on the synthetic route, common impurities may include starting materials, reagents, and byproducts from side reactions. For instance, if synthesized from a corresponding alkyl-substituted benzodioxole, impurities could include unreacted starting material or partially oxidized intermediates like alcohols or aldehydes.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
A5: Yes, reversed-phase chromatography using a C18 stationary phase can be a very effective technique for purifying carboxylic acids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form.
Experimental Protocols
Protocol 1: Recrystallization from Acetone-Water
This protocol is based on a procedure used for a derivative of this compound and can be adapted for the parent compound.[1]
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot acetone in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot acetone until the solution is clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
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Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides illustrative data for the purification of a generic substituted benzoic acid to demonstrate the expected outcomes of different purification techniques. Actual yields and purity levels for this compound may vary depending on the nature and amount of impurities in the crude material.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Crude Product | 5.00 | - | - | 85 | 215-220 |
| Recrystallization | 5.00 | 3.75 | 75 | 98 | 223-224 |
| Column Chromatography | 5.00 | 3.25 | 65 | >99 | 224-225 |
| Acid-Base Extraction | 5.00 | 4.10 | 82 | 95 | 221-223 |
Note: The melting point of pure this compound is reported to be 224 °C.
Visualizations
Caption: Decision workflow for selecting a purification technique.
References
Overcoming solubility issues of 1,3-Benzodioxole-4-carboxylic acid in organic reactions
Welcome to the Technical Support Center for 1,3-Benzodioxole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in organic reactions, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a relatively high melting point (approximately 224°C), which often correlates with low solubility in many organic solvents at room temperature. Its solubility is primarily dictated by the polarity of the solvent and the temperature. Generally, it exhibits poor solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents, especially at elevated temperatures.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Increase the temperature: The solubility of most solids, including this compound, increases with temperature. Gently heating the mixture with stirring can significantly improve dissolution.
-
Use a co-solvent: Adding a small amount of a high-polarity solvent in which the acid is more soluble can enhance the overall solvating power of your solvent system.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.
-
Check for purity: Impurities can sometimes affect the solubility of a compound. Ensure you are using a high-purity grade of this compound.
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction conditions and other reagents involved. However, based on the polar nature of the carboxylic acid and the benzodioxole ring, polar aprotic solvents are often a good starting point. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
For reactions that are sensitive to highly polar solvents, a mixture of solvents or the use of solubilizing agents may be necessary.
Q4: Can I use protic solvents like methanol or ethanol?
A4: Protic solvents such as methanol and ethanol can be used, particularly for reactions like Fischer esterification where the alcohol also serves as a reagent. However, for other reaction types, the acidic proton of the solvent may interfere with the reaction or the basicity of reagents. Their solvating power for this compound is generally moderate.
Troubleshooting Guide: Overcoming Solubility Issues in Common Reactions
This guide provides specific strategies for addressing solubility challenges with this compound in common organic reactions.
Estimated Solubility of this compound
| Solvent | Polarity Index | Estimated Solubility at 25°C (mg/mL) | Estimated Solubility at 70°C (mg/mL) |
| Dichloromethane (DCM) | 3.1 | < 1 | ~5 |
| Tetrahydrofuran (THF) | 4.0 | ~5 | ~50 |
| Ethyl Acetate (EtOAc) | 4.4 | < 1 | ~10 |
| Acetone | 5.1 | ~10 | ~75 |
| Methanol (MeOH) | 5.1 | ~15 | ~100 |
| Ethanol (EtOH) | 4.3 | ~10 | ~80 |
| Acetonitrile (MeCN) | 5.8 | ~5 | ~60 |
| Dimethylformamide (DMF) | 6.4 | > 100 | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 200 |
Issue 1: Poor Solubility during Amide Coupling Reactions
Problem: this compound precipitates from the reaction mixture during an amide coupling reaction using standard coupling reagents like HATU or EDC in a solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).
Troubleshooting Workflow:
Side reactions to avoid during the synthesis of 1,3-Benzodioxole-4-carboxylic acid analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxole-4-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,3-benzodioxole ring of this compound?
A1: The most prevalent method is the intramolecular Williamson ether synthesis. This involves the reaction of a catechol precursor, such as 2,3-dihydroxybenzoic acid, with a dihalomethane (e.g., diiodomethane or dichloromethane) in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, allowing for a nucleophilic attack on the dihalomethane to form the methylenedioxy bridge.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Choice of Base: The strength and type of base can significantly influence the reaction rate and the formation of side products.
-
Reaction Temperature: Temperature control is essential to balance the reaction rate and minimize decomposition or unwanted side reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
-
Purity of Reactants: Using high-purity starting materials is critical to avoid introducing impurities that can interfere with the reaction or complicate purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound analogs.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. |
| - Increase Temperature: Cautiously increase the reaction temperature in small increments. Be aware that higher temperatures can also promote side reactions. | |
| - Use a More Reactive Dihalomethane: Diiodomethane is generally more reactive than dichloromethane or dibromomethane. | |
| Side Reactions | - See the "Common Side Reactions and Mitigation" section below for detailed strategies. |
| Poor Quality Reagents | - Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware, as water can quench the base and hinder the reaction. |
| - Verify Reagent Purity: Use freshly purchased or purified starting materials. | |
| Suboptimal Base | - Base Strength: A stronger base like potassium carbonate or cesium carbonate is often more effective than weaker bases. |
| - Solubility of Base: Ensure the chosen base is sufficiently soluble in the reaction solvent. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Mitigation and Purification |
| Unreacted 2,3-dihydroxybenzoic acid | - Can be identified by its different Rf value on a TLC plate compared to the product. | - Purification: The carboxylic acid product can be separated from the more polar dihydroxy starting material by column chromatography on silica gel. |
| Polymeric Byproducts | - Often appear as a baseline streak or insoluble material in the crude product. | - Mitigation: Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Add the dihalomethane slowly to the reaction mixture. |
| O-Alkylated but not cyclized intermediate | - Will have a different mass and polarity compared to the starting material and product. | - Mitigation: Ensure a sufficient amount of base and adequate reaction time to drive the second cyclization step. |
| Products of C-Alkylation | - Can be difficult to distinguish from the desired product by TLC alone. May require NMR or MS analysis. | - Mitigation: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Generally, polar aprotic solvents favor O-alkylation.[1] |
Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategies |
| Intermolecular Polymerization | The catecholate anion reacts with multiple dihalomethane molecules, or with other catecholate molecules that have already reacted once, leading to the formation of polymer chains instead of the desired five-membered ring. | - Use high-dilution conditions. - Slow, dropwise addition of the dihalomethane to the reaction mixture. |
| Incomplete Cyclization | Only one of the hydroxyl groups reacts with the dihalomethane, resulting in an open-chain ether intermediate. | - Use a sufficient excess of the dihalomethane. - Ensure adequate reaction time and temperature. |
| C-Alkylation | The nucleophilic attack occurs on the aromatic ring of the catechol instead of the second oxygen atom, leading to the formation of a C-C bond instead of the desired ether linkage.[1] | - Use polar aprotic solvents (e.g., DMF, DMSO). - The choice of base and counter-ion can also influence the outcome. |
| Elimination Reaction | If using a dihalomethane with beta-hydrogens (not the case for CH2X2) and a strong, sterically hindered base, an elimination reaction could compete with the desired substitution. | - Not a major concern with diiodomethane or dichloromethane. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis. Optimization may be required for specific analogs.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Diiodomethane (CH2I2)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add diiodomethane (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizing Reaction Workflow and Troubleshooting Logic
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References
Troubleshooting guide for the acylation of 1,3-Benzodioxole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the acylation of 1,3-benzodioxole, a key reaction in the synthesis of various pharmaceuticals, fragrances, and fine chemicals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of acylating 1,3-benzodioxole.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the acylation of 1,3-benzodioxole can arise from several factors. Here is a systematic approach to troubleshooting this issue:
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Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote the formation of side products.[1]
-
Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
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Catalyst Inactivity: The Lewis acid catalyst may be old or have been deactivated by improper storage. Use a fresh or properly stored catalyst. In some cases, the choice of catalyst itself can impact yield. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be more effective than stronger ones like aluminum chloride (AlCl₃), which can promote side reactions.[1] Heterogeneous catalysts have also been used successfully and can simplify product work-up.[2][3]
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants and catalyst is crucial. Ensure the correct stoichiometry is being used as per the established protocol.
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Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps. Optimize your work-up procedure to minimize such losses.
Question: I am observing the formation of significant byproducts, leading to low selectivity. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge in the acylation of 1,3-benzodioxole. Here are some common byproducts and strategies to mitigate their formation:
-
Bis(benzo[d][3][4]dioxol-5-yl)methane: This byproduct can form, particularly at elevated temperatures (e.g., 120°C), and its formation is often catalyzed by the presence of a Lewis acid.[1][3] To minimize its formation, consider running the reaction at a lower temperature for a longer duration.
-
Diacylated Products: Although the acylated product is generally less reactive than the starting material, preventing further acylation, diacylation can sometimes occur under forcing conditions.[4] Using a stoichiometric amount of the acylating agent can help to avoid this.
-
Tar Formation: The appearance of dark, tarry substances often indicates the decomposition of the 1,3-benzodioxole ring.[5] This is typically caused by overly harsh reaction conditions, such as the use of strong Lewis acids at high temperatures.[1] Employing milder or heterogeneous catalysts can be an effective solution.[1]
Question: My reaction mixture turned dark, and I see significant tar formation. What has gone wrong?
Answer: Tar formation is a clear indication of product and/or starting material degradation. The primary causes include:
-
Harsh Catalyst: Traditional and strong Lewis acids like AlCl₃ can be too aggressive for the sensitive 1,3-benzodioxole ring system, leading to its cleavage.[1][5] Consider switching to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a heterogeneous catalyst.
-
High Temperature: Elevated temperatures can accelerate decomposition pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Prolonged Reaction Time: Extended exposure to the acidic catalyst, even at moderate temperatures, can lead to degradation. Monitor the reaction's progress using techniques like TLC or GC and quench the reaction as soon as the starting material has been consumed.
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing aryl ketones from 1,3-benzodioxole?
The most prevalent method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves reacting 1,3-benzodioxole with an acylating agent (such as an acyl chloride or acid anhydride) in the presence of a Lewis acid catalyst.[4] Variations of this reaction exist, including the use of heterogeneous catalysts to facilitate easier separation and recycling, and conducting the reaction under continuous flow conditions.[2][3]
Which catalysts are most suitable for the acylation of 1,3-benzodioxole?
The choice of catalyst is critical to the success of the reaction. While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they are often too harsh and can lead to the decomposition of the 1,3-benzodioxole ring.[1][5] Milder Lewis acids such as zinc chloride (ZnCl₂), zinc oxide (ZnO), and iron(III) chloride (FeCl₃) are often preferred.[3][4] Heterogeneous acid catalysts, like Aquivion SO₃H®, have also been shown to be effective, particularly in continuous flow systems, offering benefits such as easier catalyst removal and recycling.[2][3]
What are the key safety precautions to consider during this reaction?
-
Handling Lewis Acids: Lewis acids are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Hazards: Many of the solvents used, such as dichloromethane, are volatile and have associated health risks.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The addition of the Lewis acid to the reaction mixture can be exothermic. It is important to control the rate of addition and provide adequate cooling to maintain the desired reaction temperature.
Data Presentation
Table 1: Representative Experimental Protocol Data for Friedel-Crafts Acylation of 1,3-Benzodioxole with Butanoyl Chloride
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Benzodioxole | 122 g | [4] |
| Butanoyl Chloride | 106.5 g | [4] |
| Catalyst | ||
| Zinc Oxide (ZnO) | 41 g | [4] |
| Zinc Chloride (ZnCl₂) | 7 g | [4] |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | 190 g | [4] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [4] |
Table 2: Continuous Flow Acylation of 1,3-Benzodioxole with Propionic Anhydride
| Parameter | Value | Reference |
| Catalyst | Aquivion SO₃H® | [2][3] |
| Temperature | 100 °C | [2][3] |
| Residence Time | 30 min | [2][3] |
| Conversion Rate | 73% | [2][3] |
| Selectivity | 62% | [2][3] |
Experimental Protocols
Laboratory-Scale Synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone via Friedel-Crafts Acylation
This protocol is based on a representative experimental procedure.[4]
Materials:
-
1,3-Benzodioxole (122 g)
-
Butanoyl chloride (106.5 g)
-
Zinc oxide (ZnO) (41 g)
-
Zinc chloride (ZnCl₂) (7 g)
-
Dichloromethane (CH₂Cl₂) (190 g)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole in dichloromethane.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add the zinc oxide and zinc chloride catalysts to the stirred solution.
-
Acylating Agent Addition: Add butanoyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by a suitable method (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and water.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to yield 1-(1,3-benzodioxol-5-yl)-1-butanone.
Mandatory Visualization
Caption: Troubleshooting workflow for acylation of 1,3-benzodioxole.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
Technical Support Center: High-Purity 1,3-Benzodioxole-4-carboxylic Acid Recrystallization
Welcome to the technical support center for the recrystallization of 1,3-Benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity material. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structural similarity to benzoic acid, aqueous solutions and alcohol/water mixtures are excellent starting points. Water, ethanol, or a mixture of ethanol and water are commonly recommended for the recrystallization of aromatic carboxylic acids.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is 224 °C.[1] A sharp melting point close to this value is a good indicator of high purity.
Q3: My recrystallization yield is very low. What are the common causes?
A3: Low yield can be caused by several factors:
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Using too much solvent: An excessive amount of solvent will retain a significant portion of your compound in the solution even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
Q4: The recrystallized product is discolored. How can I remove colored impurities?
A4: The presence of colored impurities can often be addressed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Oiling out occurs (a liquid separates instead of solid crystals). | The compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. | Reheat the solution to redissolve the oil and add a small amount of additional "good" solvent (the solvent in which it is more soluble). Allow the solution to cool more slowly. |
| Crystals form too quickly and are very fine. | The solution is cooling too rapidly, trapping impurities within the crystal lattice. | Reheat the solution to redissolve the crystals, add a small amount of extra solvent, and allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate. |
| The melting point of the recrystallized product is broad or lower than expected. | The product is still impure or is not completely dry. | 1. Repeat the recrystallization process, ensuring slow crystal growth. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Below is a detailed methodology for the recrystallization of this compound.
Recommended Solvent System: Ethanol/Water
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate in a fume hood.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagrams have been generated.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Column chromatography protocols for purifying 1,3-Benzodioxole-4-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the column chromatography purification of 1,3-Benzodioxole-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives using silica gel column chromatography?
A1: The main challenge arises from the polarity of the carboxylic acid group. This functional group can engage in strong interactions, including hydrogen bonding, with the polar silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong interaction can lead to several issues, such as poor elution, significant peak tailing, and low recovery of the desired compound.[1]
Q2: What type of stationary phase is most suitable for the purification of these acidic compounds?
A2: Standard silica gel is the most common stationary phase and is often effective, especially when the mobile phase is optimized.[2][3] However, due to the acidic nature of this compound derivatives, issues with strong adsorption can occur.[1][4] For particularly problematic separations or highly polar derivatives, alternative stationary phases like reversed-phase C18 silica or alumina (neutral or acidic) can be considered.[1][5]
Q3: How do I choose an appropriate mobile phase (eluent) for my separation?
A3: The choice of mobile phase is critical for a successful separation. A good starting point is a solvent system of intermediate polarity, such as a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] The polarity of the eluent should be adjusted so that the desired compound has an Rf value of approximately 0.3 on a TLC plate, as this often provides the best separation in a column.[7] For these acidic compounds, it is highly recommended to add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase.[8] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better elution.[8]
Q4: What is "dry loading," and when should I use it?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[1][9] This method is particularly useful when the compound is not very soluble in the initial, less polar mobile phase.[1] By dissolving the compound in a suitable solvent, mixing it with silica, and evaporating the solvent to a free-flowing powder, the sample can be evenly applied to the top of the column, often leading to better separation.[1][9]
Experimental Protocol: Purification of a this compound Derivative
This protocol provides a general methodology for the purification of a representative this compound derivative using silica gel flash column chromatography.
1. Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, acetic acid)
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes or flasks
2. Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Add a small amount of acetic acid (e.g., 0.5%) to the solvent mixture to improve the spot shape.
-
Aim for an Rf value of ~0.3 for the target compound.
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the silica bed never runs dry.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the compound of interest.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not elute from the column. | The compound is too polar and is strongly adsorbed to the silica gel.[1] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[1] 2. Ensure that a modifier like acetic acid is present in the eluent to suppress ionization.[1][8] 3. Consider switching to a more polar stationary phase like reversed-phase silica.[5] |
| Significant peak tailing or streaking on TLC and poor separation in the column. | The carboxylic acid is interacting too strongly with the acidic silanol groups on the silica. | 1. Add 0.1-1% acetic acid or formic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica.[8] 2. Ensure the sample is not overloaded on the column. |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of the silica gel. | 1. Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%), followed by a flush with the neutral mobile phase before loading the sample.[9][10] Note: This is generally for base-sensitive compounds but can be adapted. 2. Consider using a less acidic stationary phase like neutral alumina.[1] |
| Poor separation between the desired compound and impurities. | The mobile phase does not have the optimal selectivity for the mixture. | 1. Optimize the solvent system. Try different solvent combinations (e.g., dichloromethane/methanol).[1] 2. Run a shallower solvent gradient to increase the resolution between closely eluting compounds. 3. Ensure the column is not overloaded and is packed uniformly. |
Data Presentation
Table 1: Mobile Phase Systems for Column Chromatography of Aromatic Carboxylic Acids on Silica Gel
| Mobile Phase System | Polarity | Typical Application | Expected Effect on Rf Value |
| Hexane / Ethyl Acetate | Low to Medium | Good for less polar derivatives. The ratio is adjusted to achieve the desired Rf. | Increasing ethyl acetate increases the Rf value. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar derivatives that do not elute with hexane/ethyl acetate.[1] | Increasing methanol significantly increases the Rf value. |
| Solvent System + 0.1-1% Acetic Acid | Varies | Highly recommended for all carboxylic acids. [8] | Reduces peak tailing and can slightly increase the Rf value by suppressing ionization.[8] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | A common alternative to hexane-based systems for less polar compounds.[6] | Similar to hexane/ethyl acetate; increasing ethyl acetate increases the Rf value. |
Visualization
Caption: Troubleshooting workflow for purifying acidic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Scale-Up Synthesis of 1,3-Benzodioxole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-Benzodioxole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
The most prevalent and scalable synthetic route starts from 2,3-dihydroxybenzoic acid. This method involves the protection of the catechol moiety using a suitable methylenating agent, such as dichloromethane, dibromomethane, or diiodomethane, in the presence of a strong base. This reaction is a variation of the Williamson ether synthesis.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
The main challenges include:
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Exothermic Reaction Control: The methylenation reaction can be highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions.
-
Reagent Handling and Safety: Dihalomethanes are hazardous materials that require careful handling, especially on a large scale. Ensuring a well-ventilated area and using appropriate personal protective equipment is essential.
-
Mixing Efficiency: Achieving uniform mixing in large reaction vessels is crucial for consistent reaction progress and to avoid localized overheating.
-
By-product Formation: Incomplete reaction or side reactions can lead to the formation of impurities that complicate purification.
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and unreacted starting materials can be challenging at a larger scale.
Q3: What are the key safety considerations for this process at an industrial scale?
A formal hazard evaluation and risk assessment should be conducted before any scale-up. Key safety considerations include:
-
Handling of Dihalomethanes: These reagents are toxic and potentially carcinogenic. Use in a closed system with proper exhaust ventilation is recommended.[1][2][3]
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Exothermic Reaction Management: The reaction is exothermic and requires a robust cooling system to maintain temperature control and prevent thermal runaway.[4][5]
-
Pressure Build-up: The reaction may generate pressure. The reactor must be equipped with appropriate pressure relief systems.
-
Use of Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide are corrosive and require careful handling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient mixing or reaction time.2. Suboptimal reaction temperature.3. Degradation of the product during workup.4. Inefficient extraction or purification. | 1. Improve agitation and consider extending the reaction time. Monitor reaction progress by TLC or HPLC.2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to by-products.3. Ensure the pH is controlled during aqueous workup to prevent hydrolysis of the benzodioxole ring.4. Perform multiple extractions and optimize the solvent system for crystallization. |
| Formation of Impurities | 1. Overheating leading to side reactions.2. Presence of impurities in starting materials.3. Reaction with atmospheric oxygen or moisture. | 1. Improve temperature control and consider a slower addition of reagents.2. Use high-purity starting materials.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous phase.2. Formation of an emulsion during extraction. | 1. Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated and less water-soluble. Saturate the aqueous layer with brine.2. Add a small amount of a different organic solvent or brine to break the emulsion. Allow for a longer separation time. |
| Runaway Reaction | 1. Poor heat dissipation in the reactor.2. Addition of reagents too quickly. | 1. Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant.2. Add the methylenating agent or base solution dropwise, monitoring the internal temperature closely. |
Experimental Protocols
Synthesis of this compound from 2,3-Dihydroxybenzoic Acid
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Dibromomethane (or Dichloromethane/Diiodomethane)
-
Potassium Carbonate (or another suitable strong base)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Hydrochloric Acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel with 2,3-dihydroxybenzoic acid and a suitable solvent like DMF.
-
Base Addition: Add a strong base, such as potassium carbonate, to the mixture.
-
Methylenating Agent Addition: Heat the mixture to a moderate temperature (e.g., 80-100 °C). Slowly add the methylenating agent (e.g., dibromomethane) dropwise via the dropping funnel. Monitor the internal temperature carefully to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Quantitative Data
The following table provides a hypothetical comparison of reaction parameters and outcomes at different scales. Actual results may vary depending on specific equipment and optimized conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (2,3-dihydroxybenzoic acid) | 10 g | 1 kg |
| Methylenating Agent (Dibromomethane) | 1.2 equivalents | 1.2 equivalents |
| Base (Potassium Carbonate) | 2.5 equivalents | 2.5 equivalents |
| Solvent (DMF) | 100 mL | 10 L |
| Reaction Temperature | 90 °C | 90-95 °C (with careful monitoring) |
| Reaction Time | 6-8 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after recrystallization) | >98% | >98% |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Validation & Comparative
Comparative analysis of the biological activity of 1,3-Benzodioxole-4-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a prevalent structural motif in a variety of biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the biological activity of analogs based on the 1,3-benzodioxole core, with a focus on their anticancer and auxin-like activities. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and agricultural sciences.
Anticancer Activity of 1,3-Benzodioxole Derivatives
Several studies have explored the potential of 1,3-benzodioxole derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs demonstrating significant activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected 1,3-benzodioxole carboxamide derivatives against human cancer cell lines.
| Compound ID | R Group | Hep3B (Hepatocellular Carcinoma) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | Caco-2 (Colorectal Adenocarcinoma) IC50 (µM) |
| 2a | 4-chlorophenyl | 3.94 | 4.12 | 5.01 |
| 2b | 4-methoxyphenyl | 9.12 | > 10 | > 10 |
Data sourced from a study by Hawash et al. (2020).
Key Findings:
-
Compound 2a , featuring a 4-chlorophenyl substituent, exhibited the most potent anticancer activity across all three cell lines tested.
-
The presence of a methoxy group in compound 2b resulted in a significant decrease in cytotoxicity.
-
These findings suggest that the nature of the substituent on the phenyl ring plays a crucial role in the anticancer potential of these 1,3-benzodioxole derivatives.
Experimental Protocols
The cytotoxic activity of the 1,3-benzodioxole derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells (Hep3B, Hela, Caco-2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the 1,3-benzodioxole analogs and incubated for an additional 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.
-
Incubation and Absorbance Reading: The plates were incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. The absorbance was then measured at 490 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Signaling Pathway
While the exact mechanism of action for many of these compounds is still under investigation, some 1,3-benzodioxole derivatives have been suggested to interfere with critical signaling pathways in cancer cells, such as the STAT3 signaling pathway.
Auxin-like Activity of 1,3-Benzodioxole Derivatives
Certain 1,3-benzodioxole analogs have been investigated for their plant growth-regulating properties, specifically their ability to mimic the effects of the plant hormone auxin.
Quantitative Comparison of Auxin-like Activity
A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide derivatives were synthesized and evaluated for their ability to promote root growth in Arabidopsis thaliana, a common model organism in plant biology.
| Compound ID | R Group | Primary Root Length (% of Control) at 1 µM |
| K-1 | H | 120% |
| K-2 | 4-F | 135% |
| K-3 | 4-Cl | 145% |
| K-4 | 4-Br | 138% |
| NAA (Reference) | - | 115% |
Data adapted from a study by Yang et al. (2022).
Key Findings:
-
Several of the tested analogs exhibited greater root growth promotion than the well-known synthetic auxin, 1-naphthaleneacetic acid (NAA).
-
The presence of a halogen atom at the 4-position of the benzyl ring appeared to enhance the auxin-like activity, with the 4-chloro derivative (K-3 ) showing the most significant effect.
Experimental Protocols
The auxin-like activity of the compounds was assessed by measuring their effect on the primary root elongation of Arabidopsis thaliana seedlings.
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds were surface-sterilized and plated on Murashige and Skoog (MS) agar medium containing different concentrations of the test compounds.
-
Incubation: The plates were incubated vertically in a growth chamber under controlled light and temperature conditions.
-
Root Length Measurement: After a defined period (e.g., 7 days), the plates were scanned, and the primary root length of the seedlings was measured using image analysis software.
-
Data Analysis: The root length of treated seedlings was compared to that of control seedlings (grown in the absence of the test compounds) to determine the percentage of root growth promotion or inhibition.
Signaling Pathway
The auxin-like activity of these compounds is believed to be mediated through the canonical auxin signaling pathway, which involves the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response genes.
Conclusion
The 1,3-benzodioxole scaffold serves as a versatile template for the development of novel bioactive compounds. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent anticancer agents and effective plant growth regulators. Further exploration of the structure-activity relationships of 1,3-benzodioxole-4-carboxylic acid and its analogs is warranted to unlock the full therapeutic and agricultural potential of this chemical class. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers embarking on such investigations.
References
Structure-Activity Relationship of 1,3-Benzodioxole Derivatives as Anticancer Agents: A Comparative Guide
A comprehensive analysis of 1,3-benzodioxole derivatives reveals key structural features influencing their anticancer activity. While systematic Structure-Activity Relationship (SAR) studies on 1,3-benzodioxole-4-carboxylic acid derivatives are limited in publicly available research, a broader examination of related analogues, particularly those substituted at the 5-position, provides significant insights for researchers, scientists, and drug development professionals. This guide synthesizes the available quantitative data, details common experimental protocols, and visualizes a key mechanism of action.
Comparative Analysis of Anticancer Activity
The antitumor efficacy of 1,3-benzodioxole derivatives has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are largely dependent on the nature and position of substituents on the benzodioxole ring system. The following tables summarize the quantitative data from key studies, highlighting the impact of various structural modifications on anticancer activity.
| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| YL201 | (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |
| HeLa (Cervical) | Significant Cytotoxicity | [3] | ||
| A498 (Kidney) | Significant Cytotoxicity | [3] | ||
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [3] | |
| Compound 12b | 5-bromofuran-tethered 1,2,4-triazole derivative of benzo[d][1][2]dioxole | MCF-7 (Breast) | 3.54 ± 0.265 (µg/mL) | [4] |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5785 ± 0.0095 (µg/mL) | [4] |
Table 1: Cytotoxicity of Recently Developed 1,3-Benzodioxole Derivatives.
A study by Micale et al. investigated a series of 1,3-benzodioxoles, revealing that a 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester derivative (Compound 8 in the study) showed significant growth inhibitory activity on 52 cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[5] This highlights the importance of the substituent at position 5 and the potential of an acetic acid side chain.
Another study synthesized new peptidyl derivatives of 1,3-benzodioxole and found that some compounds were able to inhibit carcinoma S-180 tumor growth in mice, indicating in vivo efficacy.[6]
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR trends can be identified for the anticancer activity of 1,3-benzodioxole derivatives:
-
Substitution at Position 5: The majority of potent anticancer derivatives feature substitutions at the 5-position of the 1,3-benzodioxole ring. This position appears to be critical for activity.
-
Amide and Acrylamide Linkers: The presence of an acrylamide linker, as seen in YL201, can enhance cytotoxic activity compared to a direct amide attachment.[3]
-
Introduction of Heterocycles: The incorporation of heterocyclic moieties, such as trifluoromethylpiperazine and 1,2,4-triazole, has been shown to boost antitumor effects.[3][4]
-
Vinyl Linker: Introducing a vinyl linker between the benzodioxole ring and other functionalities has been reported to enhance activity.[3]
Experimental Protocols
The evaluation of the anticancer activity of 1,3-benzodioxole derivatives relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: After incubation, the MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The plate is incubated for 15 minutes with shaking, and the absorbance is measured on a microplate reader at a wavelength of 492 nm. The IC₅₀ value is then calculated.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Fixation: After compound treatment, the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Washing: The plate is washed four times with 1% (v/v) acetic acid to remove unbound dye and then allowed to air dry.
-
SRB Staining: 100 µL of 0.057% (w/v) SRB solution is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Washing: The plates are washed again four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: After the plates have dried, 200 µL of 10mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: G2/M Cell Cycle Arrest
Several 1,3-benzodioxole derivatives exert their anticancer effects by inducing cell cycle arrest at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to apoptosis. The following diagram illustrates a simplified workflow for identifying this mechanism.
The G2/M checkpoint is a critical control point in the cell cycle, ensuring that damaged DNA is repaired before a cell divides. The pathway involves a complex interplay of proteins, including Cyclin-Dependent Kinases (CDKs) and cyclins.
References
- 1. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for Suzuki-Miyaura coupling of 1,3-Benzodioxole derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This reaction is of particular significance in the synthesis of derivatives of 1,3-benzodioxole, a scaffold present in numerous natural products and pharmacologically active compounds. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an objective comparison of the efficacy of various palladium and nickel-based catalysts for the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives, supported by experimental data.
Catalyst Performance: A Comparative Analysis
The selection of an optimal catalyst system is crucial for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives. Both palladium and nickel-based catalysts have demonstrated utility, with the choice often depending on the specific substrates, cost considerations, and desired reaction conditions.
Palladium Catalysts
Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura coupling reactions. Their performance is significantly influenced by the choice of phosphine ligand, which modulates the catalyst's reactivity and stability.
A screening of various palladium catalysts for the coupling of a substituted 1,3-benzodioxole derivative with phenylboronic acid revealed significant differences in their efficacy.[1] The results of this study are summarized in Table 1.
Table 1: Screening of Palladium Catalysts for the Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative [1]
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Trace |
| 2 | Pd(OAc)₂ | 0 |
| 3 | Pd(dba)₂ | <5 |
| 4 | PdCl₂(PPh₃)₂ | 55 |
Reaction Conditions: 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, phenylboronic acid, K₂CO₃, dioxane, 90 °C, 18 h.
From this initial screening, PdCl₂(PPh₃)₂ emerged as the most effective catalyst among those tested for this specific 1,3-benzodioxole substrate.[1]
For a broader perspective, Table 2 provides a summary of the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of analogous aryl bromides, which can serve as a predictive guide for their application with 1,3-benzodioxole derivatives.
Table 2: Comparative Performance of Palladium Catalysts with Structurally Similar Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O:Acetonitrile | 37 | 18 | 95[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | ~95 |
Nickel Catalysts
Nickel-based catalysts have garnered significant attention as a more economical and earth-abundant alternative to palladium.[4] They have shown particular promise in the coupling of challenging substrates, such as aryl chlorides.
While direct comparative data for a wide range of nickel catalysts in the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives is limited in the literature, studies on other heterocyclic systems provide valuable insights into their potential. For instance, a single-component nickel precursor, (dppf)Ni(cinnamyl)Cl, has been shown to be highly effective for the coupling of heteroaryl halides with heteroaryl boronic acids at low catalyst loadings (0.5 mol%).[4]
Table 3: Performance of a Nickel Catalyst in the Suzuki-Miyaura Coupling of Heteroaryl Halides [4]
| Electrophile | Nucleophile | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 3-Chloropyridine | 2-Thienylboronic acid | (dppf)Ni(cinnamyl)Cl | 0.5 | 81 |
| 2-Chloropyrazine | 1-Boc-pyrrole-2-boronic acid | (dppf)Ni(cinnamyl)Cl | 0.5 | 92 |
These results suggest that nickel catalysts, particularly those with robust ligands like dppf, are promising candidates for the efficient coupling of 1,3-benzodioxole derivatives, especially when using more cost-effective aryl chloride starting materials.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for Suzuki-Miyaura coupling reactions of 1,3-benzodioxole derivatives using both palladium and nickel catalysts.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative[1]
Materials:
-
Brominated 1,3-benzodioxole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (0.05-0.1 eq)
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous dioxane
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated 1,3-benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane and a small amount of water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Halogenated 1,3-Benzodioxole Derivative (Adapted from Heteroaryl Coupling)[4]
Materials:
-
Halogenated 1,3-benzodioxole derivative (1.0 eq)
-
Arylboronic acid (2.0 eq)
-
(dppf)Ni(cinnamyl)Cl (0.005 eq)
-
Potassium phosphate (K₃PO₄) (4.0 eq)
-
1,4-Dioxane
Procedure:
-
In a glovebox, add the halogenated 1,3-benzodioxole derivative, arylboronic acid, (dppf)Ni(cinnamyl)Cl, and K₃PO₄ to a vial.
-
Add 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the experimental and catalytic processes, the following diagrams have been generated.
References
A Comparative Analysis of 1,3-Benzodioxole-4-Carboxylic Acid Based Compounds: Bridging In Vitro Efficacy and In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative overview of the biological performance of 1,3-benzodioxole-4-carboxylic acid based compounds, contrasting their in vitro and in vivo activities. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile chemical core.
Quantitative Data Summary: In Vitro vs. In Vivo Activity
The following tables summarize the key quantitative data from studies on selected 1,3-benzodioxole derivatives, focusing on their antidiabetic and anticancer properties.
Antidiabetic Activity of Benzodioxole Carboxamide Derivatives
| Compound ID | In Vitro α-Amylase Inhibition (IC₅₀, µM) | In Vitro Cytotoxicity (HEK293T normal cells, IC₅₀, µM) | In Vivo Blood Glucose Reduction (mg/dL) in STZ-induced Diabetic Mice |
| IIa | 0.85 | > 150 | Not Reported |
| IIc | 0.68 | > 150 | 78.4 (from 252.2 to 173.8) |
Data sourced from a comparative analysis of novel benzodioxole derivatives as potential antidiabetic agents.[1]
Anticancer Activity of 1,3-Benzodioxole Derivatives
| Compound/Derivative | Cell Line | In Vitro Cytotoxicity (IC₅₀, µM) | In Vivo Model | In Vivo Efficacy |
| MAZ2 (Arsenical conjugate) | 4T1 (Breast) | < 1 | 4T1 tumor-bearing Balb/C mice | Tumor elimination after two administrations of 1.5 mg/kg once a week.[1] |
| MAZ2 (Arsenical conjugate) | Molm-13 (Leukemia) | < 1 | Not Reported | - |
| MAZ2 (Arsenical conjugate) | NB4 (Leukemia) | < 1 | Not Reported | - |
| MAZ2 (Arsenical conjugate) | HeLa (Cervical) | < 1 | Not Reported | - |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8) | 52 human cancer cell lines | 10⁻⁷ to 10⁻⁵ M | Not Reported | - |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | Chick embryo chorioallantoic membrane (CAM) xenograft | Reduced tumor weight (8.17 ± 1.17 mg at 8 µM) and inhibited angiogenesis.[2] |
| 5-Fluorouracil (Reference Drug) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | Chick embryo chorioallantoic membrane (CAM) xenograft | Tumor weight of 14.40 ± 1.05 mg.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro α-Amylase Inhibition Assay
The inhibitory activity of the synthesized benzodioxole derivatives against α-amylase was determined using a standard chromogenic assay. A solution of the enzyme was pre-incubated with various concentrations of the test compounds. The enzymatic reaction was initiated by the addition of a starch solution as the substrate. The reaction was allowed to proceed for a specified time at a controlled temperature and pH. The concentration of the product was determined spectrophotometrically, and the IC₅₀ values were calculated.[1]
In Vitro Cytotoxicity Assay (MTT/MTS)
The cytotoxicity of the compounds was evaluated against various cancer and normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with different concentrations of the test compounds for a specified duration (e.g., 72 hours). After the incubation period, the MTT or MTS reagent was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The absorbance was then measured using a microplate reader, and the IC₅₀ values were determined.[1]
In Vivo Streptozotocin-Induced Diabetic Mouse Model
Diabetes was induced in mice via an intraperitoneal (i.p.) injection of streptozotocin (STZ). The STZ was dissolved in a cold citrate buffer (0.1 M, pH 4.5) and administered at a dose of 40 mg/kg of body weight. The induction of diabetes was confirmed by measuring fasting blood glucose levels on the fourth day after the STZ injection. An elevated fasting blood glucose level was considered an indication of successful diabetes induction. The test compounds were then administered to the diabetic mice, and blood glucose levels were monitored over time to assess the in vivo antidiabetic efficacy.
In Vivo 4T1 Tumor Xenograft Model
4T1 breast cancer cells were implanted into Balb/C mice to establish a tumor xenograft model. When the tumors reached a volume of approximately 100 mm³, the mice were randomized into control and treatment groups. The 1,3-benzodioxole-arsenical conjugate, MAZ2, was administered intraperitoneally at doses of 1 mg/kg or 1.5 mg/kg once a week.[1] Tumor growth was monitored throughout the study, and the efficacy of the treatment was evaluated based on tumor volume and, in some cases, complete tumor elimination.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the activity of this compound based compounds.
References
Bioisosteres of 1,3-Benzodioxole-4-carboxylic Acid: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. One of the most effective strategies in this endeavor is bioisosteric replacement, a process of substituting one functional group with another that shares similar physicochemical properties, thereby maintaining or improving biological activity while optimizing the drug's overall profile. This guide provides a comparative analysis of common bioisosteres for the carboxylic acid moiety of 1,3-benzodioxole-4-carboxylic acid, a versatile scaffold in drug discovery.
The carboxylic acid group, while often crucial for target engagement, can present challenges such as poor metabolic stability, low cell permeability, and potential toxicity. Its replacement with a suitable bioisostere can mitigate these issues, leading to compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.
The Principle of Bioisosteric Replacement
Bioisosterism involves the substitution of a functional group within a bioactive molecule with another group that has similar steric, electronic, and solubility characteristics. For a carboxylic acid, potential bioisosteres can be broadly categorized as acidic or non-acidic, each offering a unique modulation of the parent molecule's properties.
Caption: Bioisosteric replacement of a carboxylic acid with common mimics.
Comparative Performance Data
While a direct head-to-head comparison of various bioisosteres of this compound against a single biological target is not extensively available in the literature, data from studies on different derivatives provide valuable insights into their potential. The following tables summarize the biological activities of several 1,3-benzodioxole derivatives where the carboxylic acid has been modified, primarily to a carboxamide.
Table 1: In Vitro α-Amylase Inhibitory Activity and Cytotoxicity of 1,3-Benzodioxole-5-carboxamide Derivatives
| Compound ID | Derivative Type | α-Amylase IC50 (µM) | Cytotoxicity (Hek293t cells) IC50 (µM) | Reference |
| IIa | N-phenylbenzo[d][1][2]dioxole-5-carboxamide | 0.85 | > 150 | [3] |
| IIc | N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide | 0.68 | > 150 | [3] |
Table 2: In Vitro Anticancer Activity of (E)-3-(benzo[d][1][2]dioxol-5-yl)acrylamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 | 4.92 ± 1.09 | [4] |
| 5-Fluorouracil (Control) | MDA-MB-231 | 18.06 ± 2.33 | [4] |
Experimental Protocols
A standardized experimental workflow is crucial for the effective comparison of a parent compound and its bioisosteric analogs.
Caption: General experimental workflow for comparing bioisosteres.
In Vitro α-Amylase Inhibition Assay
The inhibitory activity of the synthesized benzodioxole derivatives against α-amylase was determined using a standard chromogenic assay. A solution of the enzyme was pre-incubated with various concentrations of the test compounds. The enzymatic reaction was initiated by the addition of a starch solution as the substrate. The reaction was allowed to proceed for a specified time at a controlled temperature and pH. The reaction was then stopped, and the amount of product formed was quantified by measuring the absorbance at a specific wavelength. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was then calculated.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the benzodioxole derivatives was evaluated against human embryonic kidney (Hek293t) cells and various cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[3] Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with different concentrations of the test compounds for a specified duration. Following treatment, the MTS reagent was added, and after an incubation period, the absorbance was measured to determine the percentage of viable cells relative to an untreated control. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, was then determined.[4]
Discussion of Common Bioisosteres
-
Tetrazoles : These are perhaps the most widely used carboxylic acid bioisosteres. With a pKa similar to that of carboxylic acids, they can mimic the anionic character crucial for receptor binding. Tetrazoles often exhibit enhanced metabolic stability and can improve oral bioavailability.[5]
-
Hydroxamic Acids : This group can also act as an acidic mimic and has the additional property of being an excellent metal chelator, which can be advantageous for targeting metalloenzymes. However, they can sometimes be prone to metabolic liabilities.[6]
-
Sulfonamides : As a more weakly acidic alternative, sulfonamides can offer improved membrane permeability. Their physicochemical properties can be finely tuned through substitution on the nitrogen atom.[5]
-
Carboxamides : The data presented in Tables 1 and 2 highlight the utility of carboxamides as effective replacements. These non-acidic bioisosteres can significantly alter the hydrogen bonding capacity and lipophilicity of the parent molecule, often leading to improved cell permeability and metabolic stability. The specific substitution on the amide nitrogen allows for extensive structure-activity relationship (SAR) exploration.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to 1,3-Benzodioxole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1,3-Benzodioxole-4-carboxylic acid, a valuable building block in the synthesis of various biologically active compounds. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and quantitative data presented for informed decision-making in a research and development setting.
Comparative Overview of Synthetic Routes
Two plausible synthetic pathways to this compound are outlined below. The first is a two-step process commencing with the formation of the benzodioxole ring followed by oxidation. The second is a direct, one-step synthesis from a substituted benzoic acid.
Figure 1: Comparative overview of the two main synthetic routes to this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for each synthetic route, providing a clear comparison of their efficiencies.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Starting Material | 2,3-Dihydroxybenzaldehyde | 2,3-Dihydroxybenzoic acid |
| Key Reagents | Step 1: Dihalomethane, BaseStep 2: Oxidizing Agent | Dihalomethane, Base |
| Overall Yield | ~70-80% (estimated) | Variable, typically moderate |
| Reaction Steps | 2 | 1 |
| Advantages | Potentially higher overall yield, well-defined intermediates. | Fewer reaction and purification steps, more atom-economical. |
| Disadvantages | Longer overall reaction time, more purification steps. | Can be lower yielding, potential for side reactions. |
Experimental Protocols
Detailed experimental methodologies for the key steps in each synthetic route are provided below.
Route 1: Two-Step Synthesis
This route involves the initial formation of the 1,3-benzodioxole ring from 2,3-dihydroxybenzaldehyde, followed by oxidation of the aldehyde functionality to a carboxylic acid.
Step 1: Synthesis of 1,3-Benzodioxole-4-carbaldehyde
-
Principle: This step involves the Williamson ether synthesis, where the phenoxide ions of 2,3-dihydroxybenzaldehyde react with a methyleneating agent, such as diiodomethane or dichloromethane, in the presence of a base to form the 1,3-benzodioxole ring.
-
Experimental Protocol (Hypothetical, based on similar reactions):
-
To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a slight excess of a base like potassium carbonate (2.2 eq) or cesium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diiodomethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-benzodioxole-4-carbaldehyde.
-
Step 2: Oxidation of 1,3-Benzodioxole-4-carbaldehyde to this compound
-
Principle: The aldehyde functional group of 1,3-benzodioxole-4-carbaldehyde is oxidized to a carboxylic acid using a suitable oxidizing agent. Several methods are available, with Pinnick oxidation being a common choice for its mildness and tolerance of other functional groups.
-
Experimental Protocol (Pinnick Oxidation):
-
In a round-bottom flask, dissolve 1,3-benzodioxole-4-carbaldehyde (1.0 eq) in a mixture of t-butanol and 2-methyl-2-butene (as a chlorine scavenger).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Slowly add the aqueous solution of the oxidizing agent to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.
-
Route 2: One-Step Synthesis from 2,3-Dihydroxybenzoic Acid
This route offers a more direct approach by forming the 1,3-benzodioxole ring from 2,3-dihydroxybenzoic acid in a single step.
-
Principle: Similar to the first step of Route 1, this reaction involves the formation of the methylenedioxy bridge from the two adjacent hydroxyl groups of 2,3-dihydroxybenzoic acid using a methyleneating agent and a base.
-
Experimental Protocol (Hypothetical, based on similar reactions):
-
In a suitable reaction vessel, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (2.5 eq) or cesium carbonate (2.5 eq) and stir the mixture.
-
Add diiodomethane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and perform an acidic workup by adding dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude this compound can be further purified by recrystallization.
-
Logical Workflow Diagram
The following diagram illustrates the decision-making process and experimental workflow for the synthesis of this compound.
Figure 2: Decision and experimental workflow for the synthesis of this compound.
Benchmarking the Antitumor Potential of 1,3-Benzodioxole-4-carboxylic Acid Derivatives: A Comparative Guide
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the antitumor activity of novel 1,3-Benzodioxole-4-carboxylic acid derivatives against established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential next-generation cancer therapeutics.
Executive Summary
Recent investigations into the therapeutic potential of 1,3-benzodioxole derivatives have revealed promising antitumor activities. Notably, a novel derivative, (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide benchmarks its performance against well-known anticancer drugs—Doxorubicin, Cisplatin, and 5-Fluorouracil—across multiple human cancer cell lines. The presented data, supported by detailed experimental protocols and mechanistic pathway visualizations, underscores the potential of this class of compounds for further preclinical and clinical investigation.
Data Presentation: Comparative Cytotoxicity
The antitumor activity of the 1,3-benzodioxole derivative and standard chemotherapeutic agents was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound against a panel of human cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) |
| 1,3-Benzodioxole Derivative (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 |
| HeLa (Cervical Cancer) | Data Not Available | |
| A498 (Kidney Cancer) | Data Not Available | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.68 ± 0.07[3] |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 | |
| A498 (Kidney Cancer) | Data Not Available | |
| Cisplatin | MDA-MB-231 (Breast Cancer) | ~23 |
| HeLa (Cervical Cancer) | Data Not Available | |
| A498 (Kidney Cancer) | Data Not Available | |
| 5-Fluorouracil | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 |
| HeLa (Cervical Cancer) | Data Not Available | |
| A498 (Kidney Cancer) | Data Not Available |
Note: "YL201" is used here to refer to the small molecule (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, as described in recent literature, and not the antibody-drug conjugate of the same name.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This assay colorimetrically assesses cell viability based on the mitochondrial reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa, A498)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,3-Benzodioxole derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds and control drugs. Include untreated wells as a control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Colony Formation Assay
This in vitro assay assesses the long-term proliferative capacity of single cells after treatment with cytotoxic agents.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
Test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compounds for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.
Materials:
-
Transwell inserts with 8 µm pore size
-
24-well plates
-
Matrigel
-
Serum-free medium and complete medium
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and incubate at 37°C for 30 minutes to solidify.
-
Seed cancer cells (e.g., 5 × 10⁴ cells) in serum-free medium into the upper chamber of the inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with or without the test compounds.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Mandatory Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and plausible signaling pathways associated with the antitumor activity of 1,3-benzodioxole derivatives.
Caption: Experimental workflow for evaluating the antitumor activity of 1,3-benzodioxole derivatives.
Caption: Proposed mechanism of apoptosis induction via inhibition of the thioredoxin system.
Caption: Putative signaling pathway for G1 cell cycle arrest through kinase inhibition.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of 1,3-Benzodioxole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of hypothetical 1,3-Benzodioxole-4-carboxylic acid analogs. The following data is representative and intended to illustrate how such a comparison would be presented. The experimental protocols and signaling pathway diagrams are provided to support the understanding of the methodologies and biological context of such a study.
Executive Summary
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Analogs of this compound are of particular interest for their potential as modulators of key cellular signaling pathways implicated in diseases such as cancer. A critical aspect of the preclinical development of these compounds is the comprehensive profiling of their selectivity and cross-reactivity against a panel of protein kinases and other relevant off-targets. This guide presents a hypothetical selectivity profile of a series of this compound analogs against a panel of cancer-relevant kinases, alongside detailed experimental protocols and visualizations of a key signaling pathway and the experimental workflow.
Comparative Selectivity Profiling
The following table summarizes the inhibitory activity (IC50 values) of a hypothetical series of this compound analogs against a panel of selected kinases. This data is for illustrative purposes to demonstrate a typical selectivity profile.
Table 1: Inhibitory Activity (IC50, µM) of this compound Analogs against a Panel of Protein Kinases
| Compound ID | R1 Group | R2 Group | EGFR (µM) | VEGFR2 (µM) | PDGFRβ (µM) | c-Met (µM) | Abl (µM) | Src (µM) |
| BDC-001 | H | H | 8.5 | 12.3 | 15.1 | >50 | >50 | 25.4 |
| BDC-002 | OCH3 | H | 5.2 | 7.8 | 9.5 | 45.2 | >50 | 18.9 |
| BDC-003 | H | Cl | 2.1 | 3.5 | 4.2 | 15.8 | 48.1 | 8.3 |
| BDC-004 | OCH3 | Cl | 0.9 | 1.2 | 1.8 | 8.9 | 25.6 | 4.1 |
| BDC-005 | H | NH2 | 15.6 | 22.1 | 28.4 | >50 | >50 | 35.7 |
| BDC-006 | OCH3 | NH2 | 10.3 | 15.8 | 19.7 | >50 | >50 | 28.1 |
| Staurosporine | - | - | 0.004 | 0.006 | 0.005 | 0.008 | 0.007 | 0.002 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Staurosporine is included as a non-selective kinase inhibitor control.
Experimental Protocols
A detailed methodology for a common assay used in kinase inhibitor profiling is provided below.
Luminescence-Based Kinase Inhibition Assay
This protocol describes a generic method for determining the in vitro potency of compounds against a specific protein kinase by measuring the amount of ATP remaining in the reaction solution after the kinase reaction.
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR, VEGFR2, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase enzyme and its corresponding peptide substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Luminescence Generation:
-
Add 5 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. Kinase inhibitors often target components of this pathway.
Safety Operating Guide
Proper Disposal of 1,3-Benzodioxole-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 1,3-Benzodioxole-4-carboxylic acid, a compound that requires careful management due to its potential hazards.
Safety and Hazard Profile
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and serious eye irritation.[1] It may also lead to respiratory irritation.[1] Adherence to appropriate safety protocols is crucial to mitigate these risks.
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound and a related compound, as detailed in their respective safety data sheets.
| Property | This compound | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid |
| Molecular Formula | C₈H₆O₄ | C₈H₄F₂O₄ |
| Molecular Weight | 166.13 g/mol [2] | 202.11 g/mol [3] |
| Melting Point | 229 - 235 °C[4] | 200 - 204 °C[3] |
| Appearance | Brown to Off-white Solid/Powder[1][4] | Powder[3] |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (respiratory)[1] | Acute Tox. 4 (Oral), Eye Dam. 1, Aquatic Acute 1[3] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. This substance is considered hazardous waste and should not be released into the environment.[1]
Step-by-Step Disposal Procedure:
-
Containment of Spills:
-
Ensure adequate ventilation in the affected area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For solid spills, carefully sweep up the material.[1] Avoid generating dust.
-
Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
-
Waste Neutralization/Destruction (to be performed by qualified personnel):
-
A recommended method for disposal is to dissolve the compound in a combustible solvent.
-
This solution should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
-
Disposal of Unused Product and Contaminated Packaging:
-
Unused this compound should be disposed of as hazardous waste.[5]
-
Contaminated packaging must also be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point.[1]
-
Waste codes should be assigned by the user based on the specific application for which the product was used.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Benzodioxole-4-carboxylic acid
Essential Safety and Handling Guide for 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that poses the following hazards:
-
Causes skin irritation: Can lead to redness and discomfort upon contact.[1]
-
Causes serious eye irritation: Can result in significant eye damage if direct contact occurs.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Inspect gloves for any damage before use.[5] | A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[3] | An N95 mask or a respirator may be necessary if handling large quantities or if dust cannot be effectively controlled by engineering measures.[6] |
| Preparing Solutions | Chemical safety goggles. A face shield is recommended.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | A lab coat or chemical-resistant apron.[3] | Work in a well-ventilated area or a chemical fume hood.[7] |
| Handling Contaminated Waste | Safety glasses with side shields or chemical safety goggles.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | A lab coat.[5] | Not generally required if waste is properly contained. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]
-
Work in a Designated Area: Conduct all handling of the solid chemical within a chemical fume hood or a designated area with adequate ventilation to minimize inhalation of dust.[7][8]
-
Don Appropriate PPE: Put on all required PPE as specified in Table 1. Ensure long hair is tied back and loose clothing is secured.[5]
-
Prepare the Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Chemical:
-
Use a clean, dry spatula and weighing boat.
-
Carefully transfer the desired amount of the solid, avoiding the creation of dust.
-
Close the container lid tightly immediately after use.[8]
-
Clean any spills on the balance immediately with a damp cloth, ensuring no residue remains.
-
2.2. Solution Preparation:
-
Select Appropriate Glassware: Use clean, dry glassware. Check for any cracks or defects before use.[5]
-
Add Solvent: Add the solvent to the glassware first.
-
Add the Solid: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
Mixing: If required, use a magnetic stirrer or gentle agitation to fully dissolve the solid. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Emergency Procedures
3.1. Skin Contact:
-
Immediately brush off any excess solid from the skin.[9]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[9][10]
-
Remove any contaminated clothing while continuing to flush with water.[9]
-
If skin irritation persists, seek medical attention.[10]
3.2. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9][10]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
Seek immediate medical attention, regardless of the apparent severity.[9]
3.3. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth thoroughly with water.
-
Seek immediate medical attention.
3.4. Spill Response:
-
Alert others: Inform colleagues in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.[11]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.
Disposal Plan
4.1. Unused Chemical:
-
Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
-
Do not dispose of it in the regular trash or down the drain.[12]
4.2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, bench paper, weighing boats, and cleaning materials, must be disposed of as hazardous waste.[13]
-
Place these materials in a clearly labeled, sealed waste container.
4.3. Empty Containers:
-
If the container is completely empty and has been triple-rinsed with a suitable solvent, it may be disposed of in the regular trash after defacing the label. The rinsate must be collected and disposed of as hazardous waste.[13]
-
If the container is not thoroughly cleaned, it must be disposed of as hazardous waste.[14]
Workflow and Logical Relationships
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. trimaco.com [trimaco.com]
- 4. falseguridad.com [falseguridad.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. site.unibo.it [site.unibo.it]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
